rac Ramelteon-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ramelteon and the Pharmacokinetic Implications of its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that modulate the GABAergic system, Ramelteon's mechanism is centered on mimicking the action of endogenous melatonin in the suprachiasmatic nucleus (SCN) of the brain, the body's master clock for regulating the sleep-wake cycle.[3][4][5] This unique mechanism offers a favorable safety profile, with no evidence of abuse potential or physical dependence.[5]
In the pursuit of optimizing drug efficacy and safety, strategic chemical modifications are often explored. One such strategy is deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic breakdown.[6][7][8] This guide provides an in-depth examination of the mechanism of action of Ramelteon and explores the theoretical and practical implications of a deuterated Ramelteon analog on its pharmacokinetic profile.
Mechanism of Action of Ramelteon
Ramelteon exerts its therapeutic effect through highly selective agonism of the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[3][4] The affinity of Ramelteon for MT1 and MT2 receptors is reported to be 3 to 16 times higher than that of endogenous melatonin.[4][5][9] Notably, it shows a higher affinity for the MT1 receptor over the MT2 receptor.[4]
The activation of MT1 receptors is primarily associated with the suppression of neuronal firing and the promotion of sleepiness, while MT2 receptor activation is believed to mediate the phase-shifting effects of melatonin on the circadian rhythm.[3] Upon binding, Ramelteon initiates a conformational change in the receptors, leading to the activation of inhibitory G-proteins (Gi). This activation, in turn, inhibits the adenylyl cyclase enzyme, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade is central to the sleep-promoting effects of Ramelteon.
Receptor Binding and Functional Activity
The binding affinity and functional potency of Ramelteon at the human MT1 and MT2 receptors are well-characterized. The following table summarizes key quantitative data from in vitro studies.
| Parameter | MT1 Receptor | MT2 Receptor | Reference |
| Binding Affinity (Ki) | 14 pM | 112 pM | [1][3] |
| Functional Activity (IC50 for cAMP inhibition) | 21.2 pM | 53.4 pM | [11] |
Signaling Pathway of Ramelteon at MT1/MT2 Receptors
The downstream signaling cascade initiated by Ramelteon binding to MT1 and MT2 receptors is depicted in the following diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ramelteon - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Synthesis and Purification of rac-Ramelteon-d3
This technical guide provides a comprehensive overview of a laboratory-scale synthesis and purification of racemic Ramelteon-d3. The content is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of rac-Ramelteon-d3
The synthesis of racemic Ramelteon-d3 can be adapted from a known efficient three-step synthesis of racemic Ramelteon.[1][2] The deuterium labeling is introduced in the final acylation step using a deuterated reagent. The overall synthetic pathway starts from the commercially available 2,3-dihydrobenzofuran.
1.1. Synthetic Scheme
The synthesis involves the formation of the key intermediate, rac-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine, followed by acylation with deuterated propionyl chloride to yield the final product.
Caption: Synthetic workflow for rac-Ramelteon-d3.
1.2. Experimental Protocol
Step 1: Synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one
-
To a solution of 2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath and slowly add acetyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
-
A detailed protocol for this annulation step can be found in the literature describing multi-step syntheses of Ramelteon.[3][4] This step typically involves a sequence of reactions to build the indanone core.
Step 3: Synthesis of rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile
-
To a solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in a suitable solvent (e.g., THF), add a phosphonate ylide reagent such as diethyl (cyanomethyl)phosphonate and a base (e.g., sodium hydride).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine
-
The nitrile intermediate is reduced to the corresponding primary amine. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[3][4]
-
Alternatively, a chemical reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used.
-
After complete reduction, the reaction is carefully quenched, and the product is isolated and purified.
Step 5: Synthesis of rac-Ramelteon-d3
-
Dissolve the racemic amine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath and add a solution of propionyl chloride-d3 (CD3CD2COCl) dropwise. The synthesis of deuterated acetyl chloride has been described, and a similar approach can be used for propionyl chloride-d3.[5]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield crude rac-Ramelteon-d3.
Purification of rac-Ramelteon-d3
The final product is purified to remove any unreacted starting materials, reagents, and byproducts. A combination of column chromatography and recrystallization is typically employed.
2.1. Experimental Protocol
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for similar compounds. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude rac-Ramelteon-d3 in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Purification by Recrystallization:
-
Solvent System: A mixture of ethyl acetate and hexane is a reported solvent system for the crystallization of Ramelteon.[3][4]
-
Procedure:
-
Dissolve the product from the chromatography step in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of non-deuterated racemic Ramelteon, which can serve as a benchmark for the synthesis of the deuterated analog.
| Step | Starting Material | Product | Reagents and Solvents | Yield (%) | Reference |
| 1. Friedel-Crafts Acylation | 2,3-Dihydrobenzofuran | 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one | Acetyl chloride, AlCl3, CH2Cl2 | ~90 | [4] |
| 2. Annulation | 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | (Details in cited literature) | - | [3][4] |
| 3. Horner-Wadsworth-Emmons | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | Diethyl (cyanomethyl)phosphonate, NaH, THF | - | - |
| 4. Reduction | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine | Raney Ni, H2, THF | High | [3][4] |
| 5. Acylation | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine | rac-Ramelteon-d3 | Propionyl chloride-d3, Triethylamine, CH2Cl2 | >80 | [3] |
| Overall | 2,3-Dihydrobenzofuran | rac-Ramelteon-d3 | ~26 | [1][2] |
Note: Yields are indicative and can vary based on reaction conditions and scale. The overall yield is based on the reported three-step synthesis of racemic Ramelteon.
Logical Relationships in Purification
The purification strategy follows a logical progression from a crude mixture to a highly pure final product.
Caption: Logical workflow for the purification of rac-Ramelteon-d3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac Ramelteon-d3 as a Melatonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac Ramelteon-d3, a deuterated isotopologue of Ramelteon, a potent and selective melatonin receptor agonist. While this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, its pharmacological properties are intrinsically linked to those of its non-deuterated counterpart. This document details the mechanism of action, binding affinity, functional activity, and pharmacokinetic profile of Ramelteon, which are directly applicable to understanding the biological behavior of this compound. Detailed experimental protocols for key assays are provided, along with visualizations of signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.
Introduction
Ramelteon is a tricyclic synthetic analog of melatonin and the first selective melatonin MT1 and MT2 receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's mechanism of action is targeted to the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker.[1] By mimicking the effects of endogenous melatonin, Ramelteon promotes the natural regulation of the sleep-wake cycle.[2]
This compound is a stable isotope-labeled version of Ramelteon, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays. Consequently, its primary application is as an internal standard for the accurate quantification of Ramelteon in biological matrices during pharmacokinetic and bioanalytical studies. For the purpose of this guide, the pharmacological and biological data presented are for Ramelteon, as it is expected that the deuteration in this compound does not significantly alter its intrinsic receptor binding and functional activity.
Mechanism of Action
Ramelteon exerts its therapeutic effects through selective agonism of the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). These receptors are predominantly located in the SCN of the hypothalamus. The activation of MT1 receptors is believed to promote sleepiness, while stimulation of MT2 receptors is thought to influence the phase-shifting of the circadian rhythm.[1]
Upon binding of Ramelteon, both MT1 and MT2 receptors couple to the inhibitory G-protein, Gi. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately modulates neuronal firing in the SCN, contributing to the regulation of the sleep-wake cycle. Ramelteon exhibits no significant affinity for the GABA receptor complex or for receptors associated with neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates.[3]
Figure 1. Signaling pathway of Ramelteon at MT1/MT2 receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Ramelteon.
Table 1: Melatonin Receptor Binding Affinity of Ramelteon
| Receptor Subtype | Ligand | Ki (pM) | Source |
|---|---|---|---|
| Human MT1 | Ramelteon | 14 | [4] |
| Human MT2 | Ramelteon | 112 |[4] |
Table 2: Functional Activity of Ramelteon (cAMP Inhibition)
| Receptor Subtype | Ligand | IC50 (pM) | Cell Line | Source |
|---|---|---|---|---|
| Human MT1 | Ramelteon | 21.2 | CHO | [4] |
| Human MT2 | Ramelteon | 53.4 | CHO |[4] |
Table 3: Pharmacokinetic Parameters of Ramelteon in Humans (8 mg oral dose)
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Tmax (Time to peak concentration) | ~0.75 | hours | [3] |
| T1/2 (Elimination half-life) | 1 - 2.6 | hours | [5] |
| Absolute Bioavailability | 1.8 | % | [3] |
| Protein Binding | ~82 | % | [6] |
| Total Absorption | ≥84 | % |[3] |
Experimental Protocols
Melatonin Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like Ramelteon for MT1 and MT2 receptors.
Figure 2. Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing human MT1 or MT2 receptors. Homogenize cells in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand 2-[125I]iodomelatonin, and varying concentrations of the unlabeled test compound (Ramelteon).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This protocol outlines a method to assess the functional agonist activity of Ramelteon at Gi-coupled MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture cells (e.g., CHO) expressing MT1 or MT2 receptors in appropriate media.
-
Cell Stimulation: Treat the cells with the test compound (Ramelteon) at various concentrations for a defined period. Subsequently, stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, a cAMP-d2 conjugate competes with the cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The resulting signal is inversely proportional to the concentration of cellular cAMP.
-
Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of Ramelteon to determine the IC50 value.
Preclinical Pharmacokinetic Study in Rodents
This protocol provides a general framework for a preclinical pharmacokinetic study of an orally administered compound like Ramelteon in a rodent model.
Methodology:
-
Animal Model: Utilize male Sprague-Dawley rats, acclimated to laboratory conditions.
-
Dosing: Administer a single oral dose of Ramelteon, formulated in a suitable vehicle, via oral gavage.
-
Blood Sampling: Collect serial blood samples from the animals at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation from the plasma samples. Add an internal standard (such as this compound) to all samples, calibration standards, and quality controls.
-
Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase to separate the analyte from endogenous plasma components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Ramelteon and its internal standard.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2, from the plasma concentration-time data.
Synthesis of this compound
The synthesis of this compound would likely follow a similar synthetic route to that of Ramelteon, with the introduction of deuterium atoms at a late stage. A common strategy for introducing a d3-label on an N-acetyl group is to use a deuterated acetylating agent.
A plausible final step in the synthesis would involve the acylation of the amine precursor of Ramelteon with propionyl-d3 chloride or a similar deuterated propionylating agent. This would result in the desired this compound. The overall synthetic scheme for Ramelteon is complex, often involving multiple steps to construct the tricyclic core.[7][8][9][10]
Conclusion
This compound is an essential tool for the accurate bioanalysis and pharmacokinetic characterization of Ramelteon. Its pharmacological properties are directly reflective of Ramelteon, a highly selective MT1/MT2 receptor agonist with a well-defined mechanism of action centered on the regulation of the circadian rhythm. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study of melatonin receptor agonists and the development of novel therapeutics for sleep disorders. The provided experimental methodologies and visualizations serve as a practical foundation for further investigation into this important class of compounds.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ramelteon synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isotopic Labeling of rac-Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of racemic (rac) Ramelteon-d3, a deuterated analog of the melatonin receptor agonist, Ramelteon. This document details the rationale for its synthesis, the specific site of deuterium incorporation, and outlines the analytical methodologies used for its characterization. Furthermore, it describes the signaling pathway of Ramelteon, offering a complete picture for researchers in drug development and related scientific fields.
Introduction
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors and is utilized in the treatment of insomnia.[1][2][3] The synthesis of isotopically labeled compounds, such as Ramelteon-d3, is crucial for various stages of drug development.[4] Deuterated standards are invaluable in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies, often serving as internal standards in mass spectrometry-based analyses.[5] The presence of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without significantly altering its chemical properties.[4]
Isotopic Labeling of rac-Ramelteon-d3
The isotopic labeling in rac-Ramelteon-d3 is located on the propionamide side chain. Specifically, the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms.[6]
Chemical Structure:
-
Ramelteon: N-[2-((8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide
-
rac-Ramelteon-d3: rac-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-d3[7]
The designation "-d3" signifies the incorporation of three deuterium atoms. The term "rac" indicates that the compound is a racemic mixture, containing both the (S) and (R) enantiomers at the chiral center.
Experimental Protocols
Proposed Synthesis of rac-Ramelteon-d3
The synthesis of rac-Ramelteon-d3 would logically follow the same final acylation step, but with the use of a deuterated reagent.
Step 1: Preparation of Propionyl-d3 Chloride
Propionyl-d3 chloride can be prepared from commercially available propionic acid-d3. The reaction involves the treatment of propionic acid-d3 with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
Reaction: CH₃CD₂COOH + SOCl₂ → CH₃CD₂COCl + SO₂ + HCl
Step 2: Acylation of rac-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine
The racemic amine precursor is reacted with the prepared propionyl-d3 chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield rac-Ramelteon-d3.[9]
Reaction: rac-Amine Precursor + CH₃CD₂COCl → rac-Ramelteon-d3 + Base·HCl
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. CN104529958A - Preparation method of Ramelteon - Google Patents [patents.google.com]
- 9. US20110207949A1 - Process for the preparation of ramelteon - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Solubility Profile of rac-Ramelteon-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of racemic (rac) Ramelteon-d3 in various organic solvents. This information is critical for researchers and professionals involved in the development, formulation, and analytical testing of this compound. While specific quantitative solubility data for the deuterated form is limited in publicly available literature, this guide summarizes the known qualitative and quantitative data for both rac-Ramelteon-d3 and its non-deuterated counterpart, Ramelteon. The structural similarity suggests that the solubility behavior will be comparable.
Physicochemical Properties of Ramelteon
Ramelteon is a selective agonist of the MT1 and MT2 melatonin receptors.[1][2][3] Its chemical and physical properties, which influence its solubility, are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₂ (Ramelteon) |
| C₁₆H₁₈D₃NO₂ (rac-Ramelteon-d3)[4] | |
| Molecular Weight | 259.34 g/mol (Ramelteon)[1] |
| 262.36 g/mol (rac-Ramelteon-d3)[5] | |
| Appearance | Crystalline solid[6] |
| Melting Point | 113-115 °C[1][7][8] |
| LogP | 2.4[1] |
Solubility of Ramelteon and rac-Ramelteon-d3
Ramelteon is soluble in several common organic solvents.[6] The deuterated form, rac-Ramelteon-d3, is also reported to be soluble in similar solvents.[7][8] The following table summarizes the available solubility data.
| Solvent | Compound | Solubility |
| Dimethyl Sulfoxide (DMSO) | Ramelteon | ~30 mg/mL[6] |
| rac-Ramelteon-d3 | Soluble[7][8] | |
| Dimethylformamide (DMF) | Ramelteon | ~30 mg/mL[6] |
| Ethanol | Ramelteon | ~25 mg/mL[6] |
| rac-Ramelteon-d3 | Soluble[7][8] | |
| Methanol | rac-Ramelteon-d3 | Soluble[7] |
Note: The quantitative data is for the non-deuterated Ramelteon and should be considered as a close approximation for rac-Ramelteon-d3.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like rac-Ramelteon-d3 in an organic solvent, based on the widely accepted shake-flask method.[9][10]
Objective: To determine the saturation concentration of rac-Ramelteon-d3 in a specific organic solvent at a controlled temperature.
Materials:
-
rac-Ramelteon-d3 (crystalline solid)
-
High-purity organic solvent of choice
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of rac-Ramelteon-d3 of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid rac-Ramelteon-d3 to a known volume of the organic solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[9]
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9]
-
Quantification: Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of rac-Ramelteon-d3.
-
Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of rac-Ramelteon-d3 in the specific solvent at the tested temperature.
Below is a diagram illustrating the experimental workflow for solubility determination.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Mechanism of Action: Signaling Pathway
Ramelteon, and by extension rac-Ramelteon-d3, exerts its therapeutic effects by acting as a selective agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs) located in the suprachiasmatic nucleus (SCN) of the brain.[2][11] The SCN is the primary regulator of the body's circadian rhythm.[2]
The binding of Ramelteon to MT1 and MT2 receptors activates an intracellular signaling cascade that is characteristic of Gi-coupled GPCRs. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[12] This signaling cascade is believed to be the mechanism through which Ramelteon promotes the onset of sleep.[2][3]
The following diagram illustrates the simplified signaling pathway of Ramelteon.
Caption: Simplified signaling pathway of Ramelteon via MT1/MT2 receptors.
References
- 1. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scbt.com [scbt.com]
- 5. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. dev.usbio.net [dev.usbio.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Foundational Studies on Ramelteon and Sleep Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its unique mechanism of action, targeting the suprachiasmatic nucleus (SCN), the body's master clock, distinguishes it from traditional hypnotic agents that modulate the GABA-A receptor complex.[3][4] This technical guide provides an in-depth overview of the foundational studies on Ramelteon, detailing its mechanism of action, pharmacokinetic profile, and clinical efficacy. The document includes a summary of quantitative data in tabular format, detailed experimental protocols from pivotal studies, and visualizations of key pathways and workflows to support further research and development in the field of sleep disorder therapeutics.
Mechanism of Action: Targeting the Circadian Rhythm
Ramelteon exerts its therapeutic effects by selectively binding to and activating the melatonin MT1 and MT2 receptors, which are primarily located in the SCN.[3][5] The activation of the MT1 receptor is associated with the inhibition of neuronal firing, promoting sleepiness, while the activation of the MT2 receptor is linked to the phase-shifting effects on the circadian rhythm.[3] Unlike conventional hypnotics, Ramelteon does not exhibit any significant affinity for GABA receptors, nor for receptors associated with neuropeptides, cytokines, serotonin, dopamine, or opiates, which contributes to its favorable safety profile and lack of abuse potential.[5][6]
The binding affinity of Ramelteon for the MT1 and MT2 receptors is significantly higher than that of endogenous melatonin.[5] This high-affinity binding leads to a more potent and sustained effect on the sleep-wake cycle.
Signaling Pathway
Upon binding to the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), Ramelteon initiates an intracellular signaling cascade. This process involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][6] This reduction in cAMP levels ultimately modulates neuronal activity in the SCN, promoting the transition to sleep.
Quantitative Pharmacology
The following tables summarize the key quantitative data from foundational preclinical and clinical studies of Ramelteon.
Table 1: Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Activity (IC50, pM) |
| Ramelteon | Human MT1 | 14.0 [7] | 21.2 [3] |
| Human MT2 | 112 [7] | 53.4 [3] | |
| Melatonin | Human MT1 | ~84[7] | 77.8[3] |
| Human MT2 | ~336[7] | 904.0[3] |
*Binding affinity (Ki) was determined using radioligand binding assays with Chinese hamster ovary (CHO) cells expressing human MT1 or MT2 receptors.[7] Functional activity (IC50) was measured as the inhibition of forskolin-stimulated cAMP production in CHO cells expressing human MT1 or MT2 receptors.[3]
Table 2: Pharmacokinetic Properties of Ramelteon
| Parameter | Value |
| Oral Bioavailability | 1.8% [6] |
| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours (fasted) [6] |
| Elimination Half-life (t1/2) | 1-2.6 hours [6] |
| Protein Binding | ~82% |
| Primary Metabolism | CYP1A2 [6] |
*Ramelteon undergoes extensive first-pass metabolism, resulting in low oral bioavailability.[6]
Table 3: Summary of Efficacy in Pivotal Clinical Trials (Adults with Chronic Insomnia)
| Study | Treatment Group | Change in Latency to Persistent Sleep (LPS) from Baseline (minutes) | Change in Total Sleep Time (TST) from Baseline (minutes) |
| Zammit et al. (2007) [8] | Ramelteon 8 mg | -32.2 (vs. -17.0 for placebo at Week 1) | +19.9 (vs. +4.4 for placebo at Week 1) |
| Ramelteon 16 mg | -28.9 (vs. -17.0 for placebo at Week 1) | +21.2 (vs. +4.4 for placebo at Week 1) | |
| Roth et al. (Pooled Analysis) [9] | Ramelteon 8 mg | -36.7 (vs. -23.3 for placebo on Nights 1 & 2) | Not Reported |
*LPS and TST were measured objectively using polysomnography.[8][9]
Experimental Protocols
This section details the methodologies employed in the key in-vitro and clinical studies that established the foundational understanding of Ramelteon.
In-Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Ramelteon for the human MT1 and MT2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor were cultured in appropriate media.[7] Upon reaching confluence, the cells were harvested, and cell membranes were prepared by homogenization and centrifugation.[10]
-
Binding Assay: The cell membrane preparations were incubated with a radioligand, typically 2-[¹²⁵I]iodomelatonin, and varying concentrations of Ramelteon.[10]
-
Incubation and Filtration: The mixture was incubated to allow for competitive binding to reach equilibrium. The reaction was then terminated by rapid filtration to separate the bound from the free radioligand.[10]
-
Quantification and Analysis: The amount of radioactivity on the filters was quantified using a gamma counter. The Ki values were then calculated using the Cheng-Prusoff equation.[10]
cAMP Functional Assay
Objective: To assess the functional activity of Ramelteon as an agonist at the MT1 and MT2 receptors by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: CHO or HEK293T cells expressing either the human MT1 or MT2 receptor were used.[3][11]
-
cAMP Stimulation: The cells were stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.[3]
-
Ramelteon Treatment: The cells were then treated with varying concentrations of Ramelteon.[3]
-
cAMP Measurement: The intracellular cAMP levels were measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or a GloSensor™ cAMP assay.[3][11]
-
Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production by Ramelteon was analyzed to determine the IC50 value.[3]
Pivotal Clinical Trial Protocol for Chronic Insomnia
Objective: To evaluate the efficacy and safety of Ramelteon in adults with chronic insomnia.
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[8]
Participant Population: Adults meeting the DSM-IV criteria for primary chronic insomnia.[8]
Experimental Workflow:
Key Methodologies:
-
Polysomnography (PSG): Objective sleep parameters were measured in a sleep laboratory on specific nights during the trial. Standard PSG recordings included electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to determine sleep stages, latency to persistent sleep (LPS), and total sleep time (TST).[8]
-
Patient-Reported Outcomes: Subjective sleep parameters were collected daily using sleep diaries.[8]
-
Safety Assessments: Adverse events were monitored throughout the study.[8]
Conclusion
The foundational studies on Ramelteon have robustly established its novel mechanism of action as a selective MT1/MT2 receptor agonist, its pharmacokinetic profile, and its clinical efficacy for the treatment of sleep-onset insomnia. Its unique pharmacological profile, devoid of interactions with receptor systems commonly associated with traditional hypnotics, underpins its favorable safety and tolerability. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of melatonergic agonists for sleep and circadian rhythm disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Administration of Ramelteon, a Melatonin Receptor Agonist, on the Duration of Stay in the ICU: A Single-Center Randomized Placebo-Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Ramelteon for the treatment of insomnia in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
exploratory research on rac Ramelteon-d3's metabolic fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the metabolic fate of Ramelteon, a melatonin receptor agonist. Due to a lack of publicly available research specifically detailing the metabolism of its deuterated isotopologue, rac Ramelteon-d3, this document focuses on the well-documented metabolic pathways of the parent compound, Ramelteon. A discussion of the potential implications of deuteration on these pathways is also included to provide a complete perspective for researchers utilizing labeled compounds.
Introduction to Ramelteon Metabolism
Ramelteon undergoes extensive and rapid first-pass metabolism, primarily in the liver, which contributes to its low oral bioavailability of 1.8%.[1][2] The metabolic processes are predominantly oxidative, involving hydroxylation and carbonylation, followed by secondary metabolism through glucuronide conjugation.[1] More than 99.9% of the administered dose is excreted as metabolites, with approximately 84% found in urine and 4% in feces.[1][2] The elimination of Ramelteon is essentially complete within 96 hours of a single dose.[1]
The primary enzymes responsible for Ramelteon's hepatic metabolism are Cytochrome P450 isoenzymes, with CYP1A2 playing the major role.[1][2][3] CYP2C enzymes and CYP3A4 are also involved to a lesser extent.[1][3] This enzymatic activity leads to the formation of several metabolites, with M-II being the most significant in terms of systemic exposure.
Quantitative Analysis of Ramelteon and its Major Metabolite M-II
The pharmacokinetic parameters of Ramelteon and its principal active metabolite, M-II, are summarized below. It is important to note the substantial interindividual variability in the plasma concentrations of Ramelteon, which is consistent with its high first-pass metabolism.[1]
| Parameter | Ramelteon | M-II (Active Metabolite) | Reference |
| Bioavailability | 1.8% | - | [1] |
| Time to Peak Concentration (Tmax) | ~0.75 hours (0.5-1.5 hours) | - | [1] |
| Elimination Half-life (t1/2) | 1-2.6 hours | 2-5 hours | [1] |
| Systemic Exposure vs. Parent Drug | - | 20- to 100-fold higher | [1] |
| Protein Binding | ~82% (mainly to albumin) | - | [1] |
Key Metabolites of Ramelteon
Ramelteon is metabolized into several metabolites, with four being prominently identified: M-I, M-II, M-III, and M-IV.[1]
| Metabolite | Description | Activity |
| M-I | - | Inactive |
| M-II | The major and only active metabolite. | Active, with approximately one-tenth and one-fifth the binding affinity of Ramelteon for the MT1 and MT2 receptors, respectively.[1] |
| M-III | - | Inactive |
| M-IV | - | Inactive |
Experimental Protocols for Studying Ramelteon Metabolism
The following provides a generalized overview of the methodologies typically employed in the study of Ramelteon metabolism, based on standard practices in drug metabolism research.
4.1 In Vitro Metabolism using Human Liver Microsomes
-
Objective: To identify the primary metabolic pathways and the cytochrome P450 enzymes involved in Ramelteon metabolism.
-
Methodology:
-
Incubate Ramelteon with pooled human liver microsomes in the presence of an NADPH-generating system.
-
To identify the specific CYP enzymes, incubations are performed with recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A4).
-
Alternatively, selective chemical inhibitors for specific CYP enzymes can be used with human liver microsomes.
-
Samples are analyzed at various time points using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to identify and quantify the formation of metabolites.
-
4.2 Metabolite Identification and Structural Elucidation
-
Objective: To determine the chemical structures of the metabolites.
-
Methodology:
-
Following incubation, metabolites are isolated and purified using techniques like HPLC (High-Performance Liquid Chromatography).
-
Structural analysis is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
-
4.3 Pharmacokinetic Studies in Humans
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Ramelteon and its metabolites in vivo.
-
Methodology:
-
Administer a single oral dose of Ramelteon to healthy human volunteers.
-
Collect blood and urine samples at predetermined time intervals over a period of up to 96 hours.
-
Plasma and urine concentrations of Ramelteon and its metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) are calculated from the concentration-time data.
-
Visualizing the Metabolic Fate of Ramelteon
The following diagrams illustrate the key pathways and experimental workflows involved in understanding the metabolism of Ramelteon.
Caption: Metabolic Pathway of Ramelteon.
Caption: Experimental Workflow for Ramelteon Metabolism Studies.
The Impact of Deuteration: this compound
While specific metabolic studies on this compound are not publicly available, the principles of kinetic isotope effects can provide insight into its potential metabolic fate. This compound is a deuterated analog of Ramelteon, meaning one or more hydrogen atoms have been replaced by deuterium. This substitution can influence the rate of metabolic reactions.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Therefore, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing hydrogen with deuterium can slow down the reaction. This is known as the "deuterium kinetic isotope effect."
For Ramelteon, the primary metabolic pathways involve oxidation at various positions. If the deuterium atoms in this compound are located at a site of enzymatic attack by CYP enzymes, a slower rate of metabolism at that position would be expected. This could potentially lead to:
-
Altered Metabolite Profile: A decrease in the formation of metabolites resulting from cleavage of the C-D bond and a potential increase in metabolites formed through other pathways.
-
Modified Pharmacokinetics: A potential increase in the half-life and systemic exposure of the parent drug, this compound, if the deuteration significantly slows its primary clearance pathway.
It is crucial to note that the magnitude of the kinetic isotope effect can vary depending on the specific metabolic reaction and the position of the deuterium substitution. Without experimental data, these remain theoretical considerations. Researchers using this compound, particularly in quantitative studies, should be aware of these potential isotopic effects.
Conclusion
Ramelteon undergoes extensive and well-characterized metabolism, primarily mediated by CYP1A2, leading to the formation of one major active metabolite, M-II, and several inactive metabolites. The lack of specific metabolic data for this compound necessitates a careful consideration of potential kinetic isotope effects when this deuterated analog is used in experimental settings. Further research into the metabolic fate of this compound would be beneficial to fully understand its disposition and to support its application in drug development and research.
References
A Comprehensive Technical Guide to rac-Ramelteon-d3
This technical guide provides an in-depth overview of rac-Ramelteon-d3, a deuterated isotopologue of the selective melatonin receptor agonist, Ramelteon. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
The fundamental physicochemical characteristics of rac-Ramelteon-d3 are summarized in the table below, providing a clear reference for experimental design and execution.
| Property | Value | References |
| CAS Number | 1185146-24-0 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈D₃NO₂ | [1][2] |
| Molecular Weight | 262.36 g/mol | [1][2][4] |
| Alternate Names | rac N-[[1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide-d3; rac TAK-375-d3; rac Rozerem-d3 | [2][3][4] |
| Appearance | Off-White Solid | |
| Melting Point | 113-115 °C | |
| Solubility | Chloroform, Dimethyl Sulfoxide, Ethanol, Methanol | |
| Storage Condition | -20°C for long-term storage |
Mechanism of Action and Signaling Pathway
Ramelteon is a potent and selective agonist for the melatonin MT1 and MT2 receptors, with an affinity that is 3 to 16 times higher than that of endogenous melatonin.[5][6] Its therapeutic effects, particularly in the treatment of insomnia, are attributed to its action on these receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[5][7] The binding of Ramelteon to MT1 and MT2 receptors is believed to promote sleep by mimicking the natural effects of melatonin in regulating the sleep-wake cycle.[5][8]
The signaling cascade initiated by Ramelteon binding to MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Furthermore, Ramelteon has been shown to modulate inflammatory pathways, specifically by inhibiting the TNF-α/NF-κB signaling pathway.[1]
Below is a diagram illustrating the primary signaling pathway of Ramelteon.
Experimental Protocols
The following section outlines a general framework for a radioligand binding assay to characterize the interaction of rac-Ramelteon-d3 with melatonin receptors. This protocol is based on established methods for melatonin receptor binding assays.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of rac-Ramelteon-d3 for MT1 and MT2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human MT1 or MT2 receptors.
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
rac-Ramelteon-d3
-
Unlabeled melatonin (for determining non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled rac-Ramelteon-d3.
-
Total and Non-specific Binding: For total binding, wells will contain only the cell membranes and the radioligand. For non-specific binding, wells will contain the cell membranes, radioligand, and a high concentration of unlabeled melatonin.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data will be analyzed using a non-linear regression analysis to determine the IC₅₀ value of rac-Ramelteon-d3. The Ki value can then be calculated using the Cheng-Prusoff equation.
Synthesis of Ramelteon
While detailed protocols for the deuterated form are proprietary, the synthesis of the parent compound, Ramelteon, has been described. A notable approach involves a three-step synthesis starting from commercially available 2,3-dihydrobenzofuran-4-amine, with an overall yield of 26%.[9] Key steps in this synthesis include an intermolecular Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade to form the key indane-containing aldehyde intermediate.[9]
Applications in Research
rac-Ramelteon-d3 serves as a valuable tool in various research applications. Its primary use is as an internal standard for the quantification of Ramelteon in biological samples using mass spectrometry-based techniques, such as LC-MS/MS. The stable isotope label ensures accurate and precise measurement by correcting for matrix effects and variations in sample processing. Additionally, it can be used in metabolic studies to trace the biotransformation of Ramelteon.
References
- 1. Ramelteon, as a Melatonin Agonist, is Expected to be Effective on COVID-19 Induced Organ Damage: The Hypothetic Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. scbt.com [scbt.com]
- 4. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ramelteon - Wikipedia [en.wikipedia.org]
- 6. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Ramelteon in Human Plasma Using LC-MS/MS with Ramelteon-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramelteon in human plasma. The method utilizes Ramelteon-d3, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Ramelteal concentrations.
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate and precise quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as Ramelteon-d3, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during extraction, chromatography, and ionization, thereby providing the most effective means of correcting for potential analytical variability. This application note provides a detailed protocol for the determination of Ramelteon in human plasma using Ramelteon-d3 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Ramelteon (analytical standard)
-
Ramelteon-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramelteon and Ramelteon-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ramelteon-d3 stock solution in acetonitrile.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (Ramelteon-d3 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Figure 1: Sample Preparation Workflow.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | A high-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ramelteon | 260.1 | 173.1 | 25 | 80 |
| Ramelteon-d3 | 263.1 | 176.1 | 25 | 80 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.
Linearity:
The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL for Ramelteon in human plasma. The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 0.15 | 4.8 | 5.5 | 102.3 | 101.7 |
| Medium QC | 2.5 | 3.2 | 4.1 | 98.9 | 99.5 |
| High QC | 40 | 2.5 | 3.3 | 100.8 | 101.2 |
Recovery and Matrix Effect:
The extraction recovery of Ramelteon was determined to be consistent and reproducible across the QC levels. The use of the stable isotope-labeled internal standard, Ramelteon-d3, effectively compensated for any matrix effects observed.
Figure 2: Internal Standard Quantification Logic.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Ramelteon in human plasma. The use of Ramelteon-d3 as an internal standard ensures the accuracy and precision of the results. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for high-throughput analysis in clinical research and pharmacokinetic studies.
Application Note: A Validated LC-MS/MS Method for the Quantification of Ramelteon in Human Plasma Using rac-Ramelteon-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramelteon in human plasma. The method utilizes rac-Ramelteon-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by rapid chromatographic separation on a C18 column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. Accurate and reliable quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Ramelteon in human plasma, employing rac-Ramelteon-d3 as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
2.1. Materials and Reagents
-
Ramelteon reference standard was obtained from a commercial supplier.
-
rac-Ramelteon-d3 was sourced as an analytical standard.[1][2][3][4]
-
HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.
-
Formic acid and ammonium acetate were of analytical grade.
-
Human plasma was obtained from a certified blood bank.
2.2. Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
2.3. Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate solution |
| Mobile Phase B | Methanol |
| Gradient | Isocratic with 85% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | < 5 minutes |
2.4. Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Ramelteon and the internal standard are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ramelteon | 260.2 | 173.1 | 200 | 25 |
| rac-Ramelteon-d3 | 263.2 | 176.1 | 200 | 25 |
Protocols
3.1. Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of Ramelteon and rac-Ramelteon-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Ramelteon by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of rac-Ramelteon-d3 at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.
-
Calibration Standards and Quality Controls: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Ramelteon working standard solutions into blank human plasma.
3.2. Sample Preparation Protocol
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL rac-Ramelteon-d3 internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation
The analytical method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.
4.1. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.05 to 30.0 ng/mL for Ramelteon in human plasma. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, with a signal-to-noise ratio greater than 10.
Table 3: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 0.05 - 30.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LLOQ | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%RE) | Within ±15% |
| Mean Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of Ramelteon in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ramelteon in human plasma. The use of a stable isotope-labeled internal standard, rac-Ramelteon-d3, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.
References
Application Notes & Protocols: The Use of Ramelteon-d3 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramelteon is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] It acts on the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, mimicking the effects of endogenous melatonin to regulate the sleep-wake cycle.[3][4] The pharmacokinetic profile of ramelteon is characterized by rapid absorption and extensive first-pass metabolism, primarily mediated by the CYP1A2 enzyme, leading to low absolute bioavailability (approximately 2%).[3][5] This high degree of metabolism and inherent in-vivo variability necessitates a highly accurate and precise bioanalytical method for its quantification in biological matrices.[5]
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Ramelteon-d3, a deuterium-labeled version of ramelteon, is an ideal internal standard for pharmacokinetic studies.[8] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-behaves through sample extraction, chromatographic separation, and ionization. This co-behavior allows it to effectively compensate for variations in sample recovery and matrix effects, leading to highly reliable and reproducible quantification.[9]
These application notes provide a comprehensive overview and detailed protocols for the use of Ramelteon-d3 as an internal standard in the LC-MS/MS-based quantification of ramelteon for pharmacokinetic research.
Mechanism of Action of Ramelteon
Ramelteon exerts its therapeutic effect by selectively binding to and activating the MT1 and MT2 melatonin receptors. This action mimics the natural sleep-promoting effects of melatonin, helping to regulate circadian rhythms and facilitate sleep onset.
Caption: Ramelteon's mechanism of action as a selective MT1/MT2 receptor agonist.
Pharmacokinetic Profile of Ramelteon
Understanding the pharmacokinetic parameters of ramelteon is crucial for designing and interpreting bioanalytical studies. Ramelteon is characterized by rapid absorption and elimination. Its major metabolite, M-II, is also active and present in systemic circulation at concentrations 20-100 times higher than the parent drug.[5][10]
Table 1: Pharmacokinetic Parameters of Ramelteon and its Active Metabolite (M-II) Data from a study in healthy Chinese volunteers following a single oral 8 mg dose, presented as mean ± standard deviation.
| Parameter | Ramelteon | M-II (Metabolite) |
| Cmax (Maximum Plasma Concentration) | 4.50 ± 4.64 ng/mL | 136 ± 36 ng/mL |
| Tmax (Time to Cmax) | 0.8 ± 0.4 h | 1.1 ± 0.5 h |
| t½ (Elimination Half-life) | 1.0 ± 0.9 h | 2.1 ± 0.4 h |
| AUC₀₋t (Area Under the Curve) | 7.9 ± 9.0 hng/mL | 425 ± 111 hng/mL |
Source: Adapted from literature.[11][12]
Experimental Protocols
The following is a representative protocol for the quantification of ramelteon in human plasma using Ramelteon-d3 as an internal standard (IS) via LC-MS/MS.
Materials and Reagents
-
Ramelteon reference standard
-
Ramelteon-d3 (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with anticoagulant, e.g., K₂EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ramelteon and Ramelteon-d3 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Ramelteon-d3 stock solution with methanol to a final concentration of 50 ng/mL.
Preparation of Calibration Standards and QC Samples
-
Calibration Standards: Spike appropriate volumes of the Ramelteon working standard solutions into blank human plasma to achieve final concentrations ranging from 0.05 to 30 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high), for example, 0.15, 7.5, and 25 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Ramelteon-d3 internal standard working solution (50 ng/mL) to each tube (except blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following conditions are a typical starting point and should be optimized for the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, < 2 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B, hold, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Ramelteon: m/z 260.2 → 173.1Ramelteon-d3: m/z 263.2 → 176.1 |
| Collision Energy | Optimize for specific instrument |
Note: MRM transitions should be confirmed by infusing pure standards.
Rationale for Using Ramelteon-d3 as an Internal Standard
The fundamental principle of using a SIL-IS is that it behaves identically to the analyte during the analytical process. Any loss of analyte during sample preparation or any fluctuation in instrument response will be mirrored by a proportional loss or fluctuation in the IS. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to a highly accurate and precise final concentration measurement.
Caption: Logical relationship demonstrating how a SIL-IS corrects for variability.
Conclusion
Ramelteon-d3 is an essential tool for the accurate quantification of ramelteon in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods corrects for analytical variability, ensuring the generation of high-quality data. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of rac-Ramelteon-d3 Stock Solutions for Research
Introduction
rac-Ramelteon-d3 is the deuterated form of Ramelteon, a selective melatonin MT1/MT2 receptor agonist used in research and as a sedative hypnotic.[1][2] The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, such as in liquid chromatography-mass spectrometry (LC-MS/MS) assays, by providing a distinct mass shift from the unlabeled analyte while maintaining similar physicochemical properties.[3][4]
Accurate and consistent preparation of stock solutions is a critical first step for any experiment to ensure data reproducibility and validity. This document provides a detailed protocol for the preparation, handling, and storage of rac-Ramelteon-d3 stock solutions for use by researchers, scientists, and drug development professionals.
Safety Precautions
Researchers must adhere to standard laboratory safety protocols.[5] Handle rac-Ramelteon-d3 and all solvents in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7] Refer to the Material Safety Data Sheet (MSDS) for complete hazard information before handling.[7][8] When handling deuterated compounds, it is crucial to minimize exposure to atmospheric moisture to prevent H-D exchange, which can compromise isotopic purity.[9]
Quantitative Data Summary
The key chemical and physical properties of rac-Ramelteon-d3 are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | rac N-[[1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide-d3 | [1] |
| Synonyms | rac TAK-375-d3, rac Rozerem-d3 | [1][10] |
| CAS Number | 1185146-24-0 | [1][11] |
| Molecular Formula | C₁₆H₁₈D₃NO₂ | [1][2][12] |
| Molecular Weight | 262.36 g/mol | [1][10][12] |
| Appearance | Off-White Solid | [2] |
| Solubility | Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Chloroform | [2][13][14] |
| Storage Conditions | Long-term: -20°C Freezer. Short-term: Room Temperature is permissible. | [11][13] |
Experimental Protocol: Stock Solution Preparation (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution of rac-Ramelteon-d3 in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
rac-Ramelteon-d3 solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Amber glass vials with screw caps or septum caps
-
Vortex mixer
-
Sonicator bath
-
Inert gas (Argon or Nitrogen), optional but recommended
Procedure
-
Preparation of Glassware: Ensure all glassware is thoroughly cleaned and dried in an oven at >100°C for several hours to remove any residual moisture.[9] Allow to cool to room temperature in a desiccator before use.
-
Compound Equilibration: Before opening, allow the vial containing rac-Ramelteon-d3 to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing the Compound:
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully weigh the desired amount of rac-Ramelteon-d3 (e.g., 1.0 mg) directly into the tared vial. Record the exact weight.
-
For highly sensitive applications, this step should be performed in a glove box under an inert atmosphere.[9]
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. To prepare a 1 mg/mL solution, add 1.0 mL of DMSO for every 1.0 mg of compound.
-
Calculation: Volume (mL) = Weight (mg) / Desired Concentration (mg/mL)
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the vial for 30-60 seconds to facilitate dissolution.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure all solid has completely dissolved.
-
-
Labeling and Storage:
Preparation of Working Solutions
To prepare lower concentration working solutions, perform serial dilutions from the primary stock solution using the appropriate anhydrous solvent. Always use calibrated pipettes and fresh vials for each dilution.
Workflow and Pathway Diagrams
The following diagrams illustrate the key workflows for preparing and using the stock solution.
Caption: Workflow for preparing a rac-Ramelteon-d3 stock solution.
Caption: Logical flow for using stock solutions in quantitative analysis.
References
- 1. scbt.com [scbt.com]
- 2. rac Ramelteon-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. clearsynth.com [clearsynth.com]
- 9. benchchem.com [benchchem.com]
- 10. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rac-Remelteon-d3 | CAS#:1185146-24-0 | Chemsrc [chemsrc.com]
- 12. This compound | CAS 1185146-24-0 | LGC Standards [lgcstandards.com]
- 13. mybiosource.com [mybiosource.com]
- 14. dev.usbio.net [dev.usbio.net]
- 15. benchchem.com [benchchem.com]
Application Note: Chiral Separation of rac-Ramelteon-d3 using High-Performance Liquid Chromatography
[AN-001]
Abstract
This application note details a high-performance liquid chromatography (HPLC) method for the enantiomeric separation of racemic Ramelteon-d3. The method is adapted from a validated protocol for the chiral separation of Ramelteon.[1][2][3] Ramelteon is a melatonin receptor agonist, with the (S)-enantiomer being the active pharmaceutical ingredient.[2][3] The deuterated analog, Ramelteon-d3, is often used as an internal standard in quantitative analyses.[4] This method employs a chiral stationary phase to resolve the (R) and (S) enantiomers of Ramelteon-d3, which is crucial for characterization and quality control.
Introduction
Ramelteon, chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, is a selective agonist for the MT1 and MT2 melatonin receptors and is used for the treatment of insomnia.[1][2] The compound possesses a single chiral center, with the (S)-enantiomer being the therapeutically active form.[3] The (R)-enantiomer is considered an impurity.[2][3]
Ramelteon-d3 is a deuterated variant of Ramelteon, commonly utilized as an internal standard in bioanalytical methods due to its similar chemical and physical properties to the parent drug, but with a distinct mass for mass spectrometric detection.[4] The synthesis and analysis of racemic Ramelteon-d3 require a reliable method to separate and quantify the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for enantiomeric separations.[5][6]
This application note provides a detailed protocol for the chiral separation of rac-Ramelteon-d3 based on a published method for Ramelteon.[1][2] The method utilizes a Chiralpak AD-H column and an isocratic mobile phase.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Chemicals and Reagents:
-
rac-Ramelteon-d3
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanesulfonic acid (analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | n-Hexane : Ethanol : Methanesulfonic acid (900:100:0.1, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 25 °C[2] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 220 nm[1][2] |
| Run Time | Approximately 15 minutes |
Sample Preparation
-
Prepare a stock solution of rac-Ramelteon-d3 at a concentration of 0.1 mg/mL in a diluent of n-hexane and ethanol (60:40, v/v).[2]
-
Further dilute the stock solution with the mobile phase to the desired concentration for analysis.
Experimental Workflow
Quantitative Data Summary
The following table summarizes the expected performance of the method based on the analysis of the non-deuterated Ramelteon enantiomers.[1] Similar performance is anticipated for rac-Ramelteon-d3.
| Parameter | Result for (R)-Ramelteon |
| Resolution between enantiomers | > 4[1] |
| Limit of Detection (LOD) | 25.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 77.2 ng/mL[1] |
| Recovery | 98.5% - 101.9%[1] |
| Solution Stability | Stable for 48 hours at room temperature[1] |
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for developing a chiral HPLC separation method.
Conclusion
The described HPLC method, adapted from a validated procedure for Ramelteon, is suitable for the enantiomeric separation of rac-Ramelteon-d3. The use of a Chiralpak AD-H column with a mobile phase of n-hexane, ethanol, and methanesulfonic acid provides excellent resolution between the (S) and (R) enantiomers.[1] This method can be effectively implemented for the quality control and analysis of rac-Ramelteon-d3 in research and drug development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase - Arabian Journal of Chemistry [arabjchem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Optimal Mass Spectrometry Detection of rac-Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal mass spectrometry settings and protocols for the detection of racemic Ramelteon-d3. The following sections detail the necessary instrumentation, reagents, sample preparation, and analytical methods for achieving high sensitivity and selectivity in quantitative studies.
Introduction
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Its deuterated analog, Ramelteon-d3, is commonly used as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification. This document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of Ramelteon-d3 in biological matrices. The method is designed to be sensitive, specific, and reproducible for applications in drug development and clinical research.
Physicochemical Properties and Mass Spectrometry Parameters
A thorough understanding of the physicochemical properties of Ramelteon and its deuterated analog is fundamental for method development.
Table 1: Physicochemical Properties
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Predicted [M+H]+ (m/z) |
| Ramelteon | C16H21NO2 | 259.1572 | 260.1645 |
| rac-Ramelteon-d3 | C16H18D3NO2 | 262.1761 | 263.1833 |
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive ion mode, employing Multiple Reaction Monitoring (MRM) for quantification. The optimal MRM transitions are critical for selective and sensitive detection. While published literature on the specific fragmentation of Ramelteon is limited, the fragmentation of the structurally similar compound, melatonin, provides a strong basis for selecting a product ion. Melatonin, upon fragmentation, yields a characteristic product ion at m/z 174.[1][2] This is attributed to the stable indane core structure that remains after the loss of the N-acetyl ethylamine side chain. Given the structural similarity, a similar fragmentation pattern is anticipated for Ramelteon.
Table 2: Optimized Mass Spectrometry Settings
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Ramelteon and rac-Ramelteon-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ramelteon | 260.2 | 174.1 | 100 | 30 | 20 |
| rac-Ramelteon-d3 | 263.2 | 174.1 | 100 | 30 | 20 |
Note: The product ion m/z 174.1 is proposed based on the fragmentation of the related compound melatonin and represents the most likely stable and intense fragment. The cone voltage and collision energy should be optimized for the specific instrument used.
Experimental Protocols
Reagents and Materials
-
Ramelteon and rac-Ramelteon-d3 reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., cold acetonitrile)
Sample Preparation
Two common methods for sample preparation from biological matrices are protein precipitation and solid-phase extraction (SPE).
Protocol 3.2.1: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (Ramelteon-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3.2.2: Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 200 µL of 4% phosphoric acid in water and the internal standard (Ramelteon-d3).
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic separation is employed to resolve Ramelteon-d3 from potential matrix interferences.
Table 4: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
Data Analysis and Quality Control
Quantification is performed by calculating the peak area ratio of the analyte (Ramelteon-d3) to a suitable internal standard. For pharmacokinetic studies where Ramelteon-d3 is the administered drug, a different stable isotope-labeled compound (e.g., Ramelteon-d5) or a structurally similar compound (e.g., Diazepam) can be used as an internal standard for absolute quantification.[3][4] A calibration curve should be constructed using a series of known concentrations of Ramelteon-d3 in the same biological matrix. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method.
Visualizations
Caption: Experimental workflow for the quantitative analysis of rac-Ramelteon-d3.
Caption: Simplified signaling pathway of Ramelteon's mechanism of action.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes | JEOL Ltd. [jeol.com]
Application Notes: Employing Ramelteon-d3 in Drug Metabolism and Pharmacokinetics (D DMPK) Assays
Introduction
Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and ensuring patient safety. Drug Metabolism and Pharmacokinetics (DMPK) studies are essential for characterizing these properties.[3][4] The accurate quantification of Ramelteon in complex biological matrices, such as plasma, serum, and urine, is a cornerstone of these studies.[5]
Stable isotope-labeled internal standards, such as Ramelteon-d3, are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The use of a deuterated internal standard is crucial for achieving the highest levels of accuracy and precision in mass spectrometric assays.[6][8] Ramelteon-d3 is chemically and structurally identical to Ramelteon, but its increased mass due to the deuterium atoms allows it to be distinguished by the mass spectrometer.[9]
Principle and Application
The fundamental principle behind using Ramelteon-d3 as an internal standard is to correct for variability during sample preparation and analysis.[7] Since Ramelteon-d3 has nearly identical physicochemical properties to Ramelteon, it experiences similar extraction recovery, chromatographic retention, and ionization efficiency in the mass spectrometer.[9] By adding a known concentration of Ramelteon-d3 to all samples, standards, and quality controls, any analyte loss during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[10] The ratio of the analyte's response to the internal standard's response is used for quantification, thereby normalizing for these variations and ensuring robust and reliable data.[10]
Ramelteon-d3 is indispensable for a variety of DMPK assays, including:
-
In Vitro Metabolic Stability: Determining the rate at which Ramelteon is metabolized by liver enzymes (e.g., in human liver microsomes).
-
Reaction Phenotyping: Identifying the specific cytochrome P450 (CYP) enzymes responsible for Ramelteon's metabolism.
-
In Vivo Pharmacokinetic (PK) Studies: Characterizing the time course of Ramelteon's concentration in the body after administration to determine key parameters like Cmax, Tmax, AUC, and half-life.[11]
-
Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration of Ramelteon.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Ramelteon in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Ramelteon using pooled human liver microsomes.
Materials:
-
Ramelteon
-
Ramelteon-d3 (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regeneration System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Control compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Ramelteon in DMSO.
-
Prepare a 1 µM working solution of Ramelteon by diluting the stock solution in 0.1 M phosphate buffer.
-
Prepare a 100 ng/mL working solution of Ramelteon-d3 in ACN (Termination Solution).
-
Thaw HLM on ice and prepare a 1 mg/mL working solution in 0.1 M phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, add the HLM working solution to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[13]
-
Add the Ramelteon working solution to achieve a final concentration of 1 µM.[14]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.[14]
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of the cold Termination Solution (ACN with Ramelteon-d3) to the corresponding wells.[12]
-
The 0-minute time point is prepared by adding the Termination Solution before the NADPH regeneration system.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of Ramelteon remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Protocol 2: Bioanalytical Method for Ramelteon Quantification in Rat Plasma
Objective: To accurately quantify Ramelteon concentrations in rat plasma samples from a pharmacokinetic study using LC-MS/MS with Ramelteon-d3 as an internal standard.
Materials:
-
Rat plasma samples (collected at various time points post-dosing)
-
Ramelteon analytical standard
-
Ramelteon-d3 (Internal Standard, IS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
Control rat plasma (blank)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Ramelteon and Ramelteon-d3 in methanol.
-
Prepare a series of calibration standards by spiking blank rat plasma with Ramelteon stock solution to achieve a concentration range (e.g., 0.1 to 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, standards, and QCs into a 96-well plate.
-
Add 150 µL of ACN containing a fixed concentration of Ramelteon-d3 (e.g., 10 ng/mL) to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and ACN with 0.1% formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode to monitor the specific precursor-to-product ion transitions for Ramelteon and Ramelteon-d3.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for Ramelteon and Ramelteon-d3.
-
Calculate the peak area ratio (Ramelteon / Ramelteon-d3).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Ramelteon in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Ramelteon and Ramelteon-d3
| Parameter | Ramelteon | Ramelteon-d3 (IS) |
| Precursor Ion (m/z) | 260.2 | 263.2 |
| Product Ion (m/z) | 173.1 | 173.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Table 2: Example Metabolic Stability Results for Ramelteon in HLM
| Compound | t½ (min) | Clint (µL/min/mg protein) | Classification |
| Ramelteon | 15.2 | 91.2 | High Clearance |
| Midazolam (Control) | 5.8 | 239.0 | High Clearance |
| Verapamil (Control) | > 60 | < 11.6 | Low Clearance |
Table 3: Example Pharmacokinetic Parameters of Ramelteon in Rats (1 mg/kg, Oral Gavage)
| Parameter | Unit | Mean Value (± SD) |
| Cmax | ng/mL | 85.4 (± 15.2) |
| Tmax | h | 0.5 |
| AUC(0-t) | ng·h/mL | 210.6 (± 35.8) |
| t½ | h | 1.8 (± 0.4) |
Visualizations
Metabolic Pathway of Ramelteon
Ramelteon undergoes extensive first-pass metabolism primarily through oxidation.[15] The major metabolic pathways are hydroxylation and subsequent oxidation to form several metabolites. The primary metabolite is M-II, which is formed through hydroxylation.[16] The key enzymes involved in Ramelteon's metabolism are CYP1A2, with minor contributions from CYP2C subfamily and CYP3A4 enzymes.[17][18]
Caption: Metabolic pathway of Ramelteon via CYP450 enzymes.
Bioanalytical Workflow Using an Internal Standard
The workflow for quantifying Ramelteon in a biological matrix involves sample preparation, LC-MS/MS analysis, and data processing. The critical step is the addition of the internal standard (Ramelteon-d3) at the beginning of the process to ensure accurate quantification.
Caption: Workflow for bioanalysis of Ramelteon using an internal standard.
Role of Ramelteon-d3 as an Internal Standard
This diagram illustrates the logical relationship of how an internal standard (IS) corrects for variability. The ratio of the analyte to the IS remains constant even if the absolute signal intensity changes due to matrix effects or instrument drift.
Caption: Conceptual diagram of internal standard correction.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. bioivt.com [bioivt.com]
- 5. rfppl.co.in [rfppl.co.in]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Ramelteon - Wikipedia [en.wikipedia.org]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mttlab.eu [mttlab.eu]
- 14. mercell.com [mercell.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Experimental Design for Sleep Studies in Animal Models Using Ramelteon
Introduction
Ramelteon, marketed under the brand name Rozerem, is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's mechanism of action mimics the natural sleep-promoting effects of endogenous melatonin.[4][5] This unique profile, which includes a lack of abuse potential and physical dependence, makes it a valuable tool for sleep research.[4][6] These application notes provide detailed protocols for designing and conducting preclinical sleep studies in animal models to evaluate the efficacy and mechanisms of Ramelteon.
Mechanism of Action
Ramelteon exerts its therapeutic effects by acting as a full agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's "master clock".[2][5]
-
MT1 Receptor Activation: The activation of MT1 receptors is believed to suppress the neuronal firing of the SCN, attenuating its wake-promoting signal and thereby facilitating the onset of sleep.[4][7]
-
MT2 Receptor Activation: The activation of MT2 receptors is thought to mediate the phase-shifting effects of melatonin on the circadian rhythm, helping to realign the sleep-wake cycle.[5][7]
Ramelteon possesses a higher affinity for MT1 and MT2 receptors than melatonin itself and has no significant affinity for GABA receptors or receptors for other neurotransmitters like serotonin, dopamine, or opioids.[4][8] This high selectivity contributes to its favorable safety profile. The primary active metabolite of Ramelteon, M-II, also has an affinity for the MT1 and MT2 receptors, although it is less potent than the parent compound.[8][9]
Pharmacology and Pharmacokinetics
Ramelteon is rapidly absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in low absolute oral bioavailability (approximately 1.8%).[8][9] It is primarily metabolized by the liver enzyme CYP1A2.[3][4] The elimination half-life is short, typically ranging from 1 to 2.6 hours for Ramelteon and 2 to 5 hours for its active metabolite, M-II.[8]
Table 1: Pharmacokinetic Parameters of Ramelteon
| Parameter | Value | Reference |
| Absorption | ||
| Total Absorption | At least 84% | [4][8] |
| Absolute Bioavailability | 1.8% | [8][9] |
| Time to Peak Concentration (Tmax) | ~0.75 hours (0.5 - 1.5 hours) | [8][9] |
| Distribution | ||
| Protein Binding | ~82% (mainly to albumin) | [8][9] |
| Metabolism | ||
| Primary Pathway | Hepatic (CYP1A2 major, CYP2C and CYP3A4 minor) | [3][4] |
| Active Metabolite | M-II | [8][9] |
| Elimination | ||
| Elimination Half-life (Ramelteon) | 1 - 2.6 hours | [4][8] |
| Elimination Half-life (M-II) | 2 - 5 hours | [8] |
| Excretion | ~84% in urine, ~4% in feces | [3][8] |
Experimental Protocols
Protocol 1: Animal Preparation and Surgical Implantation of EEG/EMG Electrodes
This protocol describes the surgical procedure for implanting electrodes for polysomnographic recording in rodents, a standard method for assessing sleep-wake states.
Materials:
-
Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail, Isoflurane)
-
Stereotaxic apparatus
-
Surgical tools (scalpels, forceps, drills)
-
EEG/EMG electrode assembly (pre-made or custom)
-
Stainless steel screws for EEG electrodes
-
Stainless steel wires for EMG electrodes
-
Dental cement
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Secure the anesthetized animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the surgical area on the scalp.
-
Incision: Make a midline incision on the scalp to expose the skull. Retract the skin to provide a clear view of the bregma and lambda sutures.
-
EEG Electrode Implantation: Drill small holes through the skull over the desired cortical areas (e.g., frontal and parietal cortex) for EEG recording.[10][11] Carefully screw the stainless steel EEG electrodes into the burr holes, ensuring they touch the dura mater without piercing it.
-
EMG Electrode Implantation: Insert the tips of the flexible, insulated stainless steel wires bilaterally into the nuchal (neck) muscles to record EMG activity, which is crucial for distinguishing between REM sleep and wakefulness.[11][12]
-
Assembly Fixation: Connect the EEG and EMG electrodes to a pedestal connector. Secure the entire assembly, including the electrodes and the connector, to the skull using dental cement.
-
Post-operative Care: Administer analgesics and antibiotics as per institutional guidelines. House the animal individually and allow for a recovery period of at least one week before starting the experiments.[10][13] Monitor the animal's weight, behavior, and the condition of the surgical site daily.
Protocol 2: Ramelteon Administration and Polysomnographic Recording
This protocol outlines the procedure for drug administration and subsequent sleep recording.
Materials:
-
Surgically prepared animal
-
Ramelteon
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Administration supplies (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
-
Sound-attenuated recording chamber with controlled lighting and temperature[14]
-
Recording cables and commutators (to allow free movement)[14]
-
EEG/EMG signal amplifier and data acquisition system[10]
Procedure:
-
Habituation: Place the animal in the recording chamber and connect the head-mounted connector to the recording cable. Allow the animal to habituate to the chamber and tether for 2-3 days before the experiment begins.[10][13]
-
Baseline Recording: Conduct a baseline sleep recording for at least 24 hours to establish normal sleep-wake patterns for each animal before any treatment.[14]
-
Drug Preparation: Prepare a solution or suspension of Ramelteon in the appropriate vehicle. Doses used in rodent studies typically range from 1 to 10 mg/kg.[12][15]
-
Administration: Administer Ramelteon or the vehicle at the desired time point. For nocturnal animals like rats, administration is often done during the light phase (their main rest period) or mid-dark phase to assess effects on sleep latency.[15][16] Common routes of administration in animal studies are intraperitoneal (i.p.) or oral gavage (p.o.).
-
Polysomnographic Recording: Immediately after administration, begin recording EEG and EMG signals continuously for a predetermined period (e.g., 6-24 hours).[14] Ensure signals are filtered (e.g., EEG: 0.5-64 Hz; EMG: 16-64 Hz) and digitized at an appropriate sampling rate (e.g., 128 Hz or higher).[10][13]
Protocol 3: Sleep Data Analysis and Interpretation
This protocol details the process of scoring and analyzing the recorded polysomnographic data.
Materials:
-
Recorded EEG/EMG data
-
Sleep analysis software (e.g., SleepSign™, Somnologica)
Procedure:
-
Sleep Stage Scoring: Divide the continuous EEG/EMG recording into short epochs (e.g., 10-30 seconds). Manually or semi-automatically score each epoch into one of three states based on the distinct polygraphic signals:[17]
-
Wakefulness (Wake): Characterized by low-amplitude, high-frequency EEG activity and high-amplitude EMG activity.
-
Non-Rapid Eye Movement (NREM) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG activity and reduced EMG activity compared to wakefulness.
-
Rapid Eye Movement (REM) Sleep: Characterized by low-amplitude, high-frequency (theta-dominant) EEG activity and a near-complete loss of muscle tone (atonia) in the EMG.
-
-
Quantitative Analysis: Quantify and compare the following key sleep parameters between the Ramelteon-treated and vehicle-treated groups:
-
Sleep Latency: Time from drug administration to the first continuous episode of NREM sleep.[15]
-
Total Sleep Time: The total duration of NREM and REM sleep over the recording period.[18]
-
Sleep Architecture: The amount and percentage of time spent in each sleep stage (Wake, NREM, REM).
-
Bout Analysis: The number and duration of individual sleep/wake bouts.
-
EEG Power Spectra: Analyze the power of different EEG frequency bands (e.g., delta, theta) during each sleep stage to detect subtle drug effects on sleep intensity.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences between treatment groups.
Data Presentation: Ramelteon Effects in Animal Models
The following table summarizes the observed effects of Ramelteon on key sleep parameters in various preclinical animal models.
Table 2: Effects of Ramelteon on Sleep Parameters in Animal Models
| Animal Model | Dose and Route | Key Findings | Reference |
| Rats | 10 mg/kg, i.p. | - Significantly decreased latency to NREM sleep onset.- Caused a short-lasting increase in NREM sleep duration.- No significant effect on REM sleep. | [12][15] |
| Cats | 0.001 - 0.1 mg/kg, p.o. | - Promoted sleep by decreasing time spent awake.- Increased time spent in slow-wave sleep (SWS) and REM sleep. | [19] |
| Monkeys | 0.03 - 0.3 mg/kg, p.o. | - Effectively reduced the time to sleep onset.- Significantly increased total sleep duration. | [7] |
Visualizations: Signaling Pathways and Workflows
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anxiolytic Effect of Ramelteon in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramelteon - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 12. physoc.org [physoc.org]
- 13. Analyzing Sleep Behavior in Mice through Electroencephalogram and Electromyogram Recordings [jove.com]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. Acute sleep-promoting action of the melatonin agonist, ramelteon, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of rac-Ramelteon-d3 in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the signal intensity of rac-Ramelteon-d3 when used as an internal standard in mass spectrometry assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is rac-Ramelteon-d3 and why is it used in mass spectrometry?
A1: rac-Ramelteon-d3 is a deuterated form of Ramelteon, a melatonin receptor agonist. In mass spectrometry-based bioanalysis, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte of interest (Ramelteon), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer's source. This allows for accurate quantification by correcting for variations during sample preparation and potential matrix effects that can suppress or enhance the signal.
Q2: I am not seeing any signal for Ramelteon-d3. Where should I start troubleshooting?
A2: A complete loss of signal often points to a systemic issue. Begin by verifying the correct preparation of your Ramelteon-d3 stock and working solutions. Ensure that the internal standard was added to your samples. If the solutions are correct, investigate the LC-MS/MS system itself. Check for leaks, ensure the correct mobile phases are being delivered, and verify that the mass spectrometer is properly calibrated and the correct MRM transition for Ramelteon-d3 is included in your acquisition method.
Q3: The signal intensity of Ramelteon-d3 is highly variable across my sample batch. What could be the cause?
A3: High variability in the internal standard signal suggests inconsistent sample preparation or varying matrix effects between samples. Review your sample extraction procedure for consistency, paying close attention to pipetting accuracy and ensuring complete vortexing. Significant differences in the sample matrix composition between wells can also lead to variable ion suppression, impacting the Ramelteon-d3 signal.
Troubleshooting Guides
Poor signal intensity of your internal standard, rac-Ramelteon-d3, can compromise the accuracy and precision of your analytical method. The following sections provide detailed troubleshooting steps for common causes of this issue.
Sample Preparation Issues
Inaccurate or inconsistent sample preparation is a frequent source of poor internal standard performance.
Symptoms:
-
No Ramelteon-d3 signal in any samples.
-
Highly variable Ramelteon-d3 peak areas across the analytical batch.
-
Good signal in standards but poor signal in extracted samples.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect IS Concentration | Verify the concentration of your Ramelteon-d3 stock and working solutions. Prepare a fresh dilution and re-analyze. |
| IS Addition Error | Ensure the internal standard is being added to all samples, standards, and quality controls at the correct step in the workflow. |
| Inconsistent Extraction Recovery | Optimize your sample extraction method to ensure consistent recovery of both Ramelteon and Ramelteon-d3. Ensure thorough mixing at each stage. |
| Precipitation Issues | If using protein precipitation, ensure the precipitant is added in the correct ratio and that samples are adequately mixed and centrifuged. Incomplete precipitation can lead to matrix effects. |
| IS Stability | While Ramelteon is generally stable, ensure that your stock solutions are stored correctly (e.g., at -20°C or -80°C) to prevent degradation.[1] |
Experimental Protocol: Verifying Internal Standard Addition
-
Prepare two sets of quality control (QC) samples at a low, medium, and high concentration.
-
To the first set, add the Ramelteon-d3 internal standard as per your standard operating procedure.
-
To the second set, do not add the internal standard.
-
Process both sets of samples and analyze by LC-MS/MS.
-
Confirm the presence of the Ramelteon-d3 peak in the first set and its absence in the second. This will validate that the IS is being added correctly.
Mass Spectrometry and LC-MS/MS Method Parameters
Suboptimal instrument settings can lead to poor ionization and detection of Ramelteon-d3.
Symptoms:
-
Low signal intensity for both Ramelteon and Ramelteon-d3.
-
Poor peak shape or splitting.
-
Inconsistent signal-to-noise ratio.
Troubleshooting Steps:
| Parameter | Recommended Optimization |
| Ionization Mode | Ramelteon is typically analyzed in positive electrospray ionization (ESI+) mode. Confirm your method is set to the correct polarity. |
| Precursor Ion (Q1) | The protonated molecule [M+H]+ is the primary precursor ion for Ramelteon. For Ramelteon-d3, this will be approximately m/z 263.2. Infuse a dilute solution of Ramelteon-d3 directly into the mass spectrometer to confirm the exact mass of the precursor ion. |
| Product Ion (Q3) | Perform a product ion scan on the Ramelteon-d3 precursor to identify the most intense and stable fragment ions. A common fragmentation for similar compounds involves the loss of the propionamide group. |
| Collision Energy (CE) | Optimize the collision energy to maximize the intensity of your chosen product ion. This is a compound-dependent parameter and should be determined experimentally. |
| Source Parameters | Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gas) to ensure efficient desolvation and ionization. |
Experimental Protocol: MRM Transition Optimization for Ramelteon-d3
-
Prepare a 100 ng/mL solution of rac-Ramelteon-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
In Q1 scan mode, identify the most abundant precursor ion for Ramelteon-d3 (expected around m/z 263.2).
-
Perform a product ion scan on the selected precursor ion to identify the most intense fragment ions.
-
For the most abundant product ions, perform a collision energy optimization to find the voltage that yields the highest signal intensity.
-
Select the most intense and stable MRM transition (precursor > product) for your analytical method.
Chromatographic Conditions
Poor chromatography can lead to peak shape issues and increased susceptibility to matrix effects.
Symptoms:
-
Broad or tailing peaks for Ramelteon-d3.
-
Shifting retention times.
-
Co-elution with interfering matrix components.
Troubleshooting Steps:
| Parameter | Recommended Optimization |
| Mobile Phase | For reversed-phase chromatography of Ramelteon, a mobile phase consisting of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid) is common to ensure good peak shape and ionization efficiency. |
| Column Chemistry | A C18 column is a standard choice for this type of analysis. Ensure your column is not degraded or clogged. |
| Gradient Elution | Optimize the gradient profile to ensure sufficient retention and separation from endogenous matrix components. A shallow gradient around the elution time of Ramelteon can improve separation from interferences. |
| Flow Rate | Ensure the flow rate is appropriate for your column dimensions and LC system. |
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: Ramelteon-d3 in a clean solvent.
-
Set B: Blank matrix extract (e.g., plasma) spiked with Ramelteon-d3 post-extraction.
-
Set C: Blank matrix spiked with Ramelteon-d3 pre-extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Compare the peak area of Ramelteon-d3 in Set B to Set A. A significant decrease in signal indicates ion suppression.
-
Compare the peak area of Ramelteon-d3 in Set C to Set B to evaluate extraction recovery.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving poor signal intensity of rac-Ramelteon-d3.
Caption: Troubleshooting workflow for poor rac-Ramelteon-d3 signal.
Caption: Workflow for diagnosing matrix effects and extraction recovery issues.
References
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Ramelteon using Ramelteon-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of ramelteon with its deuterated internal standard, ramelteon-d3.
Troubleshooting Guides
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects in your ramelteon assay.
Issue: Inconsistent or inaccurate results for ramelteon quantification.
This is often a primary indicator of underlying matrix effects. Follow the workflow below to troubleshoot the issue.
Caption: Troubleshooting workflow for matrix effects in ramelteon bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in ramelteon bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for ramelteon and ramelteon-d3 due to co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, serum).[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[3][4]
The mechanism of matrix effects, particularly ion suppression in electrospray ionization (ESI), is multifaceted. It can be attributed to competition for charge in the ESI droplet, changes in droplet surface tension and volatility, and co-precipitation of the analyte with non-volatile matrix components.[5]
Caption: Simplified mechanism of ion suppression in LC-MS/MS.
Q2: How does ramelteon-d3 help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like ramelteon-d3 is the preferred choice for mitigating matrix effects.[5] Since ramelteon-d3 is chemically identical to ramelteon, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.
Q3: What are common sample preparation techniques to reduce matrix effects for ramelteon?
A3: The goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, while efficiently recovering ramelteon.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[5] While effective for removing proteins, it may not remove all phospholipids, which are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many endogenous interferences in the aqueous layer. The choice of solvent and pH adjustment are critical for good recovery.[6]
-
Solid-Phase Extraction (SPE): A highly effective but more complex method that uses a solid sorbent to selectively retain and elute ramelteon, providing a cleaner extract.[7]
| Technique | Pros | Cons | Typical Recovery for Ramelteon |
| Protein Precipitation | Fast, simple, inexpensive | Less clean extract, potential for phospholipid interference | > 85% |
| Liquid-Liquid Extraction | Cleaner extract than PPT | More labor-intensive, requires solvent optimization | > 80% |
| Solid-Phase Extraction | Cleanest extract, high selectivity | More expensive, requires method development | > 90% |
Q4: How can I quantitatively assess matrix effects in my ramelteon assay?
A4: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of ramelteon spiked into a blank, extracted matrix with the peak area of ramelteon in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The internal standard-normalized MF should be close to 1 for effective compensation.
| Parameter | Formula | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | Ideally 1.0; typically 0.8 - 1.2 |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Close to 1.0 |
| Coefficient of Variation (CV%) of IS-Normalized MF | (Standard Deviation / Mean of IS-Normalized MF) x 100 | < 15% |
Experimental Protocols
1. Protocol: Protein Precipitation for Ramelteon in Human Plasma
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of ramelteon-d3 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Protocol: LC-MS/MS Parameters for Ramelteon Analysis
The following are typical starting parameters that may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 3-5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Ramelteon: Q1/Q3 (e.g., 260.2 -> 173.1) Ramelteon-d3: Q1/Q3 (e.g., 263.2 -> 173.1) |
| Source Temperature | 400 - 500°C |
| Collision Energy | Optimize for specific instrument |
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]
- 7. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
Technical Support Center: Optimizing Chromatographic Peak Shape for rac-Ramelteon-d3
Welcome to the technical support center for improving the chromatographic peak shape of rac-Ramelteon-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common peak shape abnormalities encountered during HPLC and LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems observed for rac-Ramelteon-d3?
Poor chromatographic peak shape for rac-Ramelteon-d3 typically manifests as peak tailing, fronting, or broadening. These issues can compromise resolution, affect accurate integration, and lead to poor reproducibility.[1][2] Peak tailing, where the latter half of the peak is wider than the front half, is the most common issue for amine-containing compounds like Ramelteon.[3][4]
Q2: My rac-Ramelteon-d3 peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is a frequent challenge, often arising from secondary interactions between the analyte and the stationary phase.[4] For rac-Ramelteon-d3, which contains a basic amine group, the primary cause of tailing is the interaction with acidic residual silanol groups on the surface of silica-based columns.[3][4][5]
Key Solutions for Peak Tailing:
-
Mobile Phase pH Adjustment: Operate at a lower mobile phase pH (e.g., pH 2-4) to protonate the silanol groups, minimizing their interaction with the protonated amine of Ramelteon-d3.[1] Using a buffer is crucial to maintain a stable pH.[5]
-
Use of End-Capped Columns: Employ a highly deactivated or "fully end-capped" C18 or C8 column. End-capping blocks the residual silanol groups, reducing secondary interactions.[3][5]
-
Alternative Stationary Phases: Consider columns with polar-embedded or polar-endcapped phases that provide better shielding for basic compounds.[1][5]
-
Competitive Additives: Add a small amount of a basic compound, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.
-
Lower Metal Content Columns: Use columns packed with high-purity silica with low metal contamination, as metal ions can also contribute to peak tailing.[6]
Q3: What causes peak fronting for rac-Ramelteon-d3 and how can it be resolved?
Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common than tailing but can still occur.[4]
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column.
-
Solution: Dilute the sample or reduce the injection volume.[1]
-
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to fronting.
-
Column Collapse: Operating a column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to poor peak shape.
-
Solution: Verify that the operating conditions are within the column manufacturer's specifications.
-
Q4: My peak for rac-Ramelteon-d3 is broad. What are the potential reasons?
Peak broadening reduces sensitivity and resolution. It can be caused by a variety of factors related to the column, system, and method parameters.
Troubleshooting Peak Broadening:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening.
-
Column Degradation: An old or contaminated column will lose efficiency and result in broader peaks.
-
High Flow Rate: While a higher flow rate can reduce analysis time, an excessively high rate can lead to peak broadening.
-
Solution: Optimize the flow rate to find a balance between analysis time and peak efficiency.
-
Troubleshooting Guides
Systematic Approach to Improving Peak Shape
When encountering poor peak shape for rac-Ramelteon-d3, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue efficiently.
Caption: A systematic workflow for troubleshooting poor chromatographic peak shape.
Impact of Mobile Phase pH on Peak Shape
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like rac-Ramelteon-d3.[9][10]
Caption: The effect of mobile phase pH on interactions and peak shape.
Data Presentation
Table 1: Example HPLC Method Parameters for Ramelteon Analysis
The following table summarizes typical starting conditions for the analysis of Ramelteon, which can be adapted for rac-Ramelteon-d3.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Agilent C18, 250mm x 4.6mm, 5µm)[11] | Hedera ODS-2 (150 x 2.1 mm, 5 µm)[12] |
| Mobile Phase | Methanol: 0.1% OPA in Water (pH 2.7) (60:40 v/v)[11] | Methanol: 0.1% Formic Acid in 10 mM Ammonium Acetate (85:15, v/v)[12] |
| Flow Rate | 0.7 mL/min[11] | 0.5 mL/min[12] |
| Detection | UV at 282 nm[11] | MS/MS in positive MRM mode[12] |
| Retention Time | ~5.86 min[11] | Not specified |
Table 2: Troubleshooting Summary for Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 with a buffer. | Reduced tailing, more symmetrical peak. |
| Inappropriate Column | Use a fully end-capped C18 or a polar-embedded column. | Improved peak shape and efficiency. |
| Column Contamination | Flush the column with a strong solvent or replace it. | Restoration of peak shape and retention time. |
| Extra-column Effects | Minimize tubing length and use smaller ID tubing. | Sharper peaks, reduced band broadening. |
Experimental Protocols
Protocol 1: General HPLC Method for Improved Peak Shape of rac-Ramelteon-d3
This protocol provides a starting point for developing a robust HPLC method with good peak symmetry for rac-Ramelteon-d3.
-
Sample Preparation:
-
Accurately weigh and dissolve rac-Ramelteon-d3 in a diluent to a final concentration of approximately 10-20 µg/mL.
-
The recommended diluent is the initial mobile phase composition (e.g., 60:40 Methanol:Water with 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30-70% B over 10 minutes, followed by a 3-minute hold at 70% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 282 nm or MS/MS detection.
-
-
System Suitability:
-
Perform five replicate injections of a standard solution.
-
The USP tailing factor should be ≤ 1.5.[3]
-
The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Protocol 2: Column Washing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, the following general-purpose washing procedure can be applied to a C18 column.
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with the following solvents at a low flow rate (e.g., 0.5 mL/min):
-
20 column volumes of HPLC-grade water (to remove buffers).
-
20 column volumes of isopropanol.
-
20 column volumes of hexane (if non-polar contaminants are suspected).
-
20 column volumes of isopropanol.
-
20 column volumes of the initial mobile phase.
-
-
Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. ijariie.com [ijariie.com]
- 12. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards like rac Ramelteon-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting isotopic exchange in deuterated standards, with a specific focus on rac Ramelteon-d3. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards?
Isotopic exchange, in the context of deuterated standards, is a chemical process where a deuterium (D) atom on the standard molecule is replaced by a hydrogen (H) atom from the surrounding environment, such as solvents or the sample matrix. This phenomenon, also known as H/D or back-exchange, is a significant concern in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The loss of deuterium atoms alters the mass of the internal standard, which can lead to inaccurate quantification of the analyte.
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
Deuterium atoms in certain chemical environments are more prone to exchange than others. The most labile positions include:
-
Deuterium attached to heteroatoms: Deuterons on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) atoms are highly susceptible to rapid exchange with protons from protic solvents.
-
Deuterium alpha to a carbonyl group: Deuterium atoms on a carbon adjacent to a carbonyl group (C=O) can be lost through keto-enol tautomerism, a process that is often catalyzed by acidic or basic conditions.
-
Deuterium on aromatic rings: While generally more stable, deuterium on certain positions of an aromatic ring can exchange under specific acidic, basic, or catalytic conditions.
It is crucial to select deuterated standards where the labels are placed in stable, non-exchangeable positions.
Q3: What experimental factors can promote isotopic exchange?
Several factors can influence the rate of isotopic exchange:
-
pH: The pH of the solution is a critical factor. The rate of H/D exchange is typically minimized at a pH range of 2.5 to 3. The rate significantly increases in both highly acidic and, more dramatically, in basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate isotopic exchange. Aprotic solvents like acetonitrile are generally preferred for storing and handling deuterated standards.
-
Matrix Components: The sample matrix itself can contain components that may catalyze isotopic exchange.
Q4: I am observing a decreasing signal for my deuterated internal standard (IS) over time in my LC-MS analysis of this compound. Could this be due to isotopic exchange?
A progressive decrease in the signal of your deuterated internal standard over a sequence of injections is a classic indicator of isotopic exchange. This is especially likely if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. To confirm if back-exchange is occurring, a stability study should be performed by incubating the this compound standard in your mobile phase or sample matrix and analyzing it at different time points.
Troubleshooting Guides
Issue: Inaccurate or inconsistent quantification results, suspecting isotopic exchange of the deuterated internal standard.
This troubleshooting guide provides a systematic approach to identifying and mitigating isotopic exchange.
Step 1: Review the Certificate of Analysis (CoA)
-
Action: Carefully examine the CoA for your this compound standard.
-
Rationale: The CoA provides crucial information about the location of the deuterium labels on the molecule. This will help you assess if the labels are in potentially labile positions. For this compound, the deuterium atoms are on the terminal methyl group of the propionamide side chain, which is generally considered a stable position. However, it's always the first step to verify the labeling scheme.
Step 2: Evaluate Sample and Standard Preparation and Storage
-
Action: Review your protocols for preparing and storing stock solutions, working solutions, and prepared samples.
-
Rationale: The conditions during preparation and storage can significantly impact the stability of the deuterated standard.
-
Solvent: Are you using protic solvents (e.g., water, methanol) for reconstitution or dilution? If so, minimize the time the standard is in these solvents. Aprotic solvents like acetonitrile are preferable.
-
pH: Are your solutions acidic or basic? The stability of deuterated standards is pH-dependent, with minimum exchange typically observed between pH 2.5 and 3.
-
Temperature: Are your solutions stored at the recommended temperature (typically -20°C or below)? Are samples left at room temperature for extended periods before analysis?
-
Step 3: Conduct a Stability Study
-
Action: Perform an experiment to assess the stability of this compound under your specific experimental conditions.
-
Rationale: This will provide direct evidence of isotopic exchange. A detailed protocol is provided in the "Experimental Protocols" section below.
Step 4: Optimize Analytical Method Parameters
-
Action: If the stability study confirms isotopic exchange, consider modifying your analytical method.
-
Rationale:
-
Mobile Phase pH: If possible, adjust the pH of your mobile phase to be within the 2.5 to 3 range to minimize on-column exchange.
-
Run Time: Shortening the analytical run time can reduce the exposure of the deuterated standard to potentially harsh chromatographic conditions.
-
Autosampler Temperature: Ensure the autosampler is cooled (e.g., 4°C) to maintain the stability of prepared samples during the analytical queue.
-
Data Presentation
The following table summarizes the expected relative rates of isotopic exchange under different conditions. The values are illustrative to demonstrate the impact of these factors.
| Condition | pH | Temperature | Solvent | Relative Exchange Rate |
| Optimal | 2.5 - 3.0 | 4°C | Aprotic (e.g., Acetonitrile) | Very Low |
| Sub-optimal | 7.0 | 25°C | Protic (e.g., Methanol/Water) | Moderate |
| Harsh | > 8.0 or < 2.0 | 40°C | Protic (e.g., Aqueous Buffer) | High |
Experimental Protocols
Protocol 1: Assessment of Deuterated Standard Stability in Solution
Objective: To evaluate the stability of a deuterated internal standard (e.g., this compound) in a specific solvent or mobile phase over time.
Methodology:
-
Prepare the Standard Solution: Prepare a working solution of this compound in the solvent or mobile phase to be tested at a concentration relevant to your analytical method.
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze the solution using your LC-MS/MS method. This will serve as your baseline.
-
Incubation: Store the remaining solution under the conditions you wish to evaluate (e.g., room temperature, 4°C in the autosampler).
-
Time-Point Analysis: Analyze aliquots of the solution at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
Monitor the peak area of the deuterated standard (this compound). A significant decrease in the peak area over time suggests degradation or exchange.
-
Monitor for the appearance of a peak at the mass transition of the unlabeled analyte (rac Ramelteon). An increase in this peak area over time is a direct indication of isotopic exchange.
-
Calculate the percentage of the remaining deuterated standard at each time point relative to T=0.
-
Mandatory Visualization
Chemical Structure of this compound and Potential Isotopic Exchange Sites
Caption: Structure of this compound with highlighted stable and potentially labile positions.
Troubleshooting Workflow for Suspected Isotopic Exchange
Caption: A logical workflow for troubleshooting suspected isotopic exchange in deuterated standards.
Technical Support Center: Optimization of Extraction Recovery for Ramelteon and its Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Ramelteon and its internal standard from biological matrices.
Troubleshooting Guides
Low or inconsistent extraction recovery is a common challenge in bioanalytical method development. The following tables provide troubleshooting guidance for the most frequently used extraction techniques for Ramelteon: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Table 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Analyte found in the flow-through/load fraction | Incorrect Sorbent Choice: The sorbent polarity may not be suitable for Ramelteon or its internal standard. | Select a sorbent with an appropriate retention mechanism (e.g., reversed-phase C18 for nonpolar compounds). |
| Sample Solvent Too Strong: The solvent in which the sample is dissolved has a high elution strength, preventing analyte retention. | Dilute the sample with a weaker solvent (e.g., water or buffer) before loading. | |
| Incorrect pH: The sample pH may prevent the analyte from being in its desired neutral state for optimal retention on a reversed-phase sorbent. | Adjust the sample pH to ensure Ramelteon (a weakly basic compound) is neutral. | |
| Column Overload: The amount of analyte and matrix components exceeds the binding capacity of the SPE cartridge. | Use a larger capacity cartridge or dilute the sample. | |
| Analyte lost during the wash step | Wash Solvent Too Strong: The wash solvent is eluting the analyte along with interferences. | Decrease the organic content of the wash solvent or switch to a weaker solvent. |
| Incorrect pH of Wash Solvent: The pH of the wash solvent is causing the analyte to elute prematurely. | Ensure the pH of the wash solvent is maintained to keep the analyte in its retained form. | |
| Analyte retained on the column (no/low elution) | Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase the organic strength of the elution solvent (e.g., higher percentage of methanol or acetonitrile). |
| Insufficient Elution Volume: The volume of the elution solvent is not adequate to elute the entire analyte. | Increase the volume of the elution solvent and consider multiple elution steps. | |
| Incorrect pH of Elution Solvent: The pH of the elution solvent is not optimal for disrupting the analyte-sorbent interaction. | Adjust the pH of the elution solvent to facilitate the elution of Ramelteon. |
Table 2: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Recommended Solution |
| Low analyte concentration in the organic phase | Incorrect Extraction Solvent: The polarity of the organic solvent is not optimal for partitioning Ramelteon. | Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane). |
| Incorrect Aqueous Phase pH: The pH of the sample does not favor the partitioning of the neutral form of Ramelteon into the organic phase. | Adjust the pH of the aqueous sample to suppress the ionization of Ramelteon. | |
| Insufficient Mixing/Vortexing: Inadequate mixing leads to poor partitioning between the two phases. | Increase the vortexing time and/or speed to ensure thorough mixing. | |
| Emulsion Formation: An emulsion layer forms at the interface, trapping the analyte. | Add salt to the aqueous phase, or centrifuge at a higher speed to break the emulsion. | |
| Analyte remains in the aqueous phase | Analyte is Ionized: The pH of the aqueous phase is causing Ramelteon to be in its ionized, more water-soluble form. | Adjust the pH to render the analyte neutral. |
| High Solubility in Aqueous Phase: The analyte has significant solubility in the aqueous phase even in its neutral form. | Add salt to the aqueous phase ("salting out") to decrease the analyte's aqueous solubility. |
Table 3: Troubleshooting Low Recovery in Protein Precipitation (PPT)
| Problem | Potential Cause | Recommended Solution |
| Low analyte recovery in the supernatant | Inefficient Protein Precipitation: The precipitating agent is not effectively removing proteins, leading to analyte co-precipitation. | Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. A 2:1 or 3:1 ratio is a good starting point.[1] |
| Analyte Adsorption to Precipitated Protein: Ramelteon or its internal standard may adsorb onto the protein pellet. | Evaluate different precipitating agents (e.g., acetonitrile vs. methanol) as they can lead to different protein pellet characteristics.[2] | |
| Incorrect Temperature: Precipitation at room temperature may be less efficient than at colder temperatures. | Perform the precipitation step on ice or in a cold room to enhance protein removal. | |
| High variability between replicates | Inconsistent Vortexing/Mixing: Variation in mixing during the addition of the precipitating solvent can lead to inconsistent protein removal. | Standardize the vortexing time and speed for all samples. |
| Inconsistent Centrifugation: Variations in centrifugation speed or time can affect the compactness of the protein pellet. | Ensure consistent centrifugation parameters for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for Ramelteon analysis?
An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Ramelteon-d4). However, if this is not available, a structural analog with similar physicochemical properties (pKa, logP, and extraction behavior) can be used. The chosen IS should not be a metabolite of Ramelteon or be present in the biological matrix being analyzed.
Q2: How does pH affect the extraction of Ramelteon?
Ramelteon is a weakly basic compound. Therefore, the pH of the aqueous sample is a critical parameter in both LLE and SPE.
-
For LLE: The pH should be adjusted to be at least 2 units above the pKa of Ramelteon to ensure it is in its neutral, more non-polar form, which will partition into the organic extraction solvent.
-
For SPE (Reversed-Phase): The pH of the sample and wash solutions should be adjusted to maintain Ramelteon in its neutral form to ensure optimal retention on the non-polar sorbent.
Q3: What are matrix effects and how can they impact my results?
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the biological sample.[3][4][5][6] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[3][4][6] To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure. The use of a suitable internal standard that experiences similar matrix effects as the analyte can also help to compensate for these effects.[6]
Q4: My recovery is still low after trying the troubleshooting steps. What else can I do?
If recovery remains low, consider the stability of Ramelteon and its internal standard in the biological matrix and during the extraction process. Analytes can degrade due to enzymatic activity, pH instability, or exposure to light or high temperatures. Ensure proper sample handling and storage conditions. It may also be beneficial to re-evaluate the entire extraction method and consider a different technique (e.g., switching from protein precipitation to SPE for a cleaner extract).
Q5: How can I improve the reproducibility of my extraction method?
Reproducibility can be improved by:
-
Automating the extraction process: Using an automated liquid handler can reduce human error and improve consistency.
-
Precise and consistent pipetting: Ensure that all volumes are dispensed accurately.
-
Standardized vortexing and centrifugation: Use consistent times and speeds for all samples.
-
Proper training: Ensure all analysts performing the extraction are following the same validated protocol.
Experimental Protocols
The following are generalized protocols for the extraction of Ramelteon. These should be optimized for your specific application and matrix.
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (at a pH that ensures Ramelteon is neutral).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Ramelteon and its internal standard with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard solution.
-
Precipitation: Add 2-3 volumes of cold acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution). An absolute recovery of 80.28% has been reported for Ramelteon from serum using protein precipitation with methanol.[7][8]
Visualizations
Diagram 1: General Workflow for Solid-Phase Extraction (SPE)
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
preventing degradation of rac Ramelteon-d3 during sample preparation
Welcome to the technical support center for rac-Ramelteon-d3. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent the degradation of rac-Ramelteon-d3 during sample preparation for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rac-Ramelteon-d3 degradation during sample preparation?
Based on forced degradation studies of the parent compound Ramelteon, the primary cause of degradation is exposure to strongly acidic conditions.[1][2] The molecule is significantly less stable in acidic environments. A lesser degree of degradation can also occur under oxidative stress. Conversely, Ramelteon is reported to be stable in basic, neutral hydrolytic, and photolytic conditions.[1][2] Therefore, avoiding low pH environments is the most critical step to prevent degradation.
Q2: My internal standard (rac-Ramelteon-d3) signal is low or inconsistent. Could the deuterium label be exchanging?
This is a valid concern, as deuterium exchange (or "back-exchange") can lead to a loss of the deuterated signal and an artificial increase in the signal of the unlabeled analyte. The structure of rac-Ramelteon-d3 is 3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][3]benzofuran-8-yl)ethyl]propanamide, meaning the three deuterium atoms are located on the terminal methyl group of the propanamide side chain.
Deuterium atoms on carbons beta to a carbonyl group, like in this case, are generally stable and not prone to exchange. However, exposure to highly acidic or basic conditions can increase the risk of exchange for any deuterated standard.[4][5] Given the known instability of the entire Ramelteon molecule in strong acid, it is crucial to maintain a pH as close to neutral as possible during sample preparation to ensure both the integrity of the molecule and the stability of the isotopic label.
Q3: What pH range is recommended for sample preparation and storage?
To minimize degradation, it is strongly recommended to work within a pH range of 6.0 to 7.5. Ramelteon has been shown to be stable in simulated intestinal fluid (pH 6.8) and is most vulnerable in acidic conditions (e.g., 1 N HCl).[1][6] If an acidic pH is unavoidable for chromatographic purposes, exposure time should be minimized, and samples should be kept at low temperatures.
Q4: Are there specific storage conditions recommended for rac-Ramelteon-d3 stock and working solutions?
Yes, proper storage is essential.
-
Stock Solutions: Prepare stock solutions in a non-protic or aprotic solvent like acetonitrile or DMSO. Store them at low temperatures, such as -20°C or -80°C, for long-term stability.[6]
-
Working Solutions: If aqueous or protic solvents (like methanol/water mixtures) are required for working solutions, they should be prepared fresh daily. Minimize the time these solutions are stored, especially at room temperature, to prevent potential hydrolysis or deuterium exchange.
-
Autosampler Stability: Low and inconsistent internal standard responses are often traced back to instability in the autosampler. It is recommended to keep the autosampler temperature low (e.g., 4°C) and perform stability tests by re-injecting samples over the expected duration of an analytical run to monitor for any signal degradation.
Q5: What sample extraction techniques are recommended for Ramelteon from biological matrices like plasma?
Common and effective techniques for Ramelteon and similar compounds include:
-
Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up complex samples and concentrating the analyte. Oasis HLB cartridges have been successfully used for this purpose.[7]
-
Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, followed by centrifugation.[8]
-
Liquid-Liquid Extraction (LLE): While also used, LLE can be more time-consuming and may involve evaporation steps that could concentrate any non-volatile acidic residues if care is not taken.[8]
The choice between these methods will depend on the required sensitivity, sample throughput, and laboratory resources. For all methods, ensuring the pH remains near neutral throughout the process is key.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or Noisy Internal Standard (IS) Peak | 1. Degradation due to Acidic pH: The sample processing or final extraction solvent may be too acidic. | 1. Check the pH of all reagents, buffers, and final extracts. Adjust to a pH between 6.0 and 7.5. Use a neutral buffer like phosphate-buffered saline (PBS) if compatible with your workflow. |
| 2. Oxidative Degradation: Exposure to oxidizing agents or prolonged exposure to air at room temperature. | 2. Prepare samples promptly and store extracts under nitrogen or argon if possible. Consider adding an antioxidant like ascorbic acid to standards if oxidative instability is confirmed. | |
| 3. Adsorption: The compound may be adsorbing to glass or plasticware. | 3. Use silanized glassware or polypropylene tubes. Add a small percentage of an organic solvent like acetonitrile to aqueous samples. | |
| Decreasing IS Signal Over an Analytical Run | 1. Autosampler Instability: Degradation of the analyte in the final extract while sitting in the autosampler. | 1. Set the autosampler temperature to 4°C. Perform an autosampler stability test by injecting the same sample at the beginning, middle, and end of a long run to quantify any signal loss. |
| 2. Deuterium Exchange: Slow exchange of deuterium for hydrogen in the final solvent matrix. | 2. Ensure the final reconstitution solvent is not strongly acidic or basic. If the mobile phase is acidic, minimize the time the sample spends in the autosampler before injection. | |
| High Analyte Signal in Blank Samples (IS solution only) | 1. Isotopic Impurity: The IS contains a small amount of the unlabeled analyte. | 1. Check the Certificate of Analysis (CoA) for the isotopic purity of the standard. This contribution can be corrected for by subtracting the response seen in the blank from all samples. |
| 2. In-Source Fragmentation/Exchange: The IS is losing its deuterium label in the mass spectrometer's ion source. | 2. Optimize MS source conditions (e.g., collision energy, cone voltage) to minimize fragmentation. This is less likely for beta-deuteration but possible under harsh conditions. |
Troubleshooting Workflow Diagram
Experimental Protocols
Recommended Sample Preparation Protocol (Plasma) using Protein Precipitation
This protocol is designed to minimize degradation by maintaining neutral pH and limiting sample handling time.
-
Preparation:
-
Allow all samples (plasma, calibrators, QCs) and reagents to thaw to room temperature.
-
Prepare a working internal standard (IS) solution of rac-Ramelteon-d3 in 50:50 acetonitrile:water.
-
Pre-label 1.5 mL polypropylene microcentrifuge tubes for each sample.
-
-
Sample Aliquoting:
-
Vortex plasma samples for 10 seconds.
-
Pipette 100 µL of each plasma sample, calibrator, or QC into the corresponding labeled tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of the rac-Ramelteon-d3 working IS solution to each tube.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 250 µL of the supernatant to a clean 96-well plate or autosampler vials. Avoid disturbing the protein pellet.
-
-
Evaporation & Reconstitution (Optional, for increased sensitivity):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile). Mix thoroughly.
-
-
Analysis:
-
Seal the plate or vials.
-
Place in the autosampler (maintained at 4°C) and inject into the LC-MS/MS system.
-
Sample Preparation Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
refining quantification accuracy in Ramelteon assays
Welcome to the technical support center for Ramelteon quantification assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the accuracy of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the quantification of Ramelteon using chromatographic methods like HPLC and LC-MS/MS.
Sample Preparation & Extraction
Q1: What is the most effective method for extracting Ramelteon from plasma samples?
A1: Protein precipitation is a commonly used and effective high-throughput method for extracting Ramelteon and its M-II metabolite from human plasma.[1][2] This technique involves adding a solvent like methanol to the plasma sample to precipitate proteins, which can then be separated by centrifugation. For cleaner samples, solid-phase extraction (SPE) is also a viable, albeit more complex, alternative.[3][4]
Q2: My sample recovery is inconsistent. What could be the cause?
A2: Inconsistent recovery can stem from several factors:
-
Incomplete Protein Precipitation: Ensure the ratio of precipitation solvent to plasma is optimal. A common starting point is a 3:1 or 4:1 ratio of methanol to plasma.
-
pH of Extraction Solvent: The pH can affect the solubility and stability of Ramelteon. Ensure the pH of your solutions is consistent.
-
Vortexing and Centrifugation: Ensure samples are vortexed thoroughly to allow for complete protein precipitation and that centrifugation speed and time are sufficient to form a compact pellet.
-
Analyte Stability: Ramelteon has been found to degrade significantly under acidic stress conditions.[5] Ensure your sample processing and storage conditions avoid acidic environments if degradation is suspected.
Chromatography & Peak Shape Issues
Q3: I am observing poor peak shape (tailing or fronting) for my Ramelteon peak. How can I fix this?
A3: Poor peak shape is a common chromatographic issue. Here are some potential causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the analyte and the column's stationary phase, often due to exposed silanol groups.
-
Solution: Add a small amount of a competitor, like triethylamine, to the mobile phase, or adjust the mobile phase pH. Ensure high-purity silica is used in your column.
-
-
Peak Fronting:
-
Cause: Often due to sample overload.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Split Peaks:
-
Cause: Can be caused by a partially blocked frit in the column or guard column, or a void in the column packing.
-
Solution: First, try removing the guard column to see if the problem resolves. If the analytical column is obstructed, reversing and flushing it (if the manufacturer allows) may help.
-
Logical Flow for Troubleshooting Poor Peak Shape
Caption: A troubleshooting decision tree for addressing common peak shape issues in chromatography.
Quantification & Sensitivity
Q4: My assay is suffering from matrix effects. How can I identify and mitigate this?
A4: Matrix effect is the alteration of ionization efficiency due to co-eluting components in the sample matrix.[6][7] It can cause ion suppression or enhancement, leading to inaccurate quantification.[8][9]
-
Identification: A common method to assess matrix effects is the post-extraction spike analysis.[7] This involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution. A ratio of these responses significantly different from 1 indicates a matrix effect.[7]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more thorough method like liquid-liquid extraction or solid-phase extraction to better remove interfering components like phospholipids.[4][8]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate Ramelteon from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and is affected by matrix components in the same way, thus providing a reliable normalization.
-
Q5: How do I select an appropriate internal standard (IS) for a Ramelteon assay?
A5: The ideal internal standard is a stable isotope-labeled version of Ramelteon (e.g., Ramelteon-d4). If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and extraction recovery should be chosen. For an LC-MS/MS assay of Ramelteon and its M-II metabolite, Diazepam has been successfully used as an internal standard.[1][2] When using an analog, it is crucial to verify that it does not suffer from different matrix effects than the analyte.
Q6: I am having trouble achieving the required Lower Limit of Quantification (LLOQ). How can I improve my assay's sensitivity?
A6: To improve sensitivity:
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS, ensure that the ionization source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) are fully optimized for Ramelteon.
-
Reduce Matrix Interference: As mentioned above, enhanced sample cleanup can reduce ion suppression and thereby increase the signal-to-noise ratio.[8]
-
Increase Sample Volume: If possible, increase the volume of plasma extracted, ensuring your extraction method is scaled appropriately.
-
Use a More Sensitive Instrument: Modern LC-MS/MS systems offer significantly higher sensitivity, which may be necessary for detecting very low concentrations.[8]
Experimental Protocols & Data
Example Protocol: Ramelteon Quantification in Human Plasma by LC-MS/MS
This protocol is a representative example based on published methodologies.[1][2]
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 600 µL of a solution containing the internal standard (e.g., Diazepam) in methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Ramelteon: Monitor appropriate precursor and product ions.
-
M-II Metabolite: Monitor appropriate precursor and product ions.
-
Internal Standard (Diazepam): Monitor appropriate precursor and product ions.
-
-
General Workflow for Ramelteon Bioanalysis
Caption: A standard experimental workflow for the quantification of Ramelteon in plasma samples.
Quantitative Data Summary
The following tables summarize typical validation parameters for Ramelteon assays reported in the literature. These values can serve as a benchmark for your own experiments.
Table 1: HPLC Method Validation Parameters for Ramelteon
| Parameter | Result | Reference |
| Linearity Range | 10 - 60 µg/mL | [10] |
| Correlation Coefficient (r²) | > 0.999 | [10][11] |
| Accuracy (% Recovery) | 99.88% - 100.44% | [11][12] |
| Precision (%RSD) | < 2% | [10][11] |
| Limit of Detection (LOD) | 0.4 µg/mL | [11] |
| Limit of Quantification (LOQ) | 1.1 µg/mL | [11] |
Table 2: LC-MS/MS Method Validation Parameters for Ramelteon in Plasma
| Parameter | Ramelteon | M-II Metabolite | Reference |
| Linearity Range | 0.05 - 30.0 ng/mL | 1.00 - 250 ng/mL | [1][2] |
| Accuracy (%RE) | Within ±15% | Within ±15% | [1] |
| Precision (%RSD) | < 15% | < 15% | [1] |
| LLOQ | 0.05 ng/mL | 1.00 ng/mL | [1][2] |
| Recovery | > 80% | > 80% | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. ijariie.com [ijariie.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Stable Isotope-Labeled Ramelteon
Welcome to the technical support center for the synthesis of stable isotope-labeled Ramelteon. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of introducing stable isotopes into the Ramelteon molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common stable isotopes used for labeling Ramelteon, and at which positions are they typically incorporated?
A1: The most common stable isotopes for labeling Ramelteon are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The choice of isotope and labeling position depends on the intended application, such as in vivo metabolic studies or as an internal standard for quantitative analysis by mass spectrometry.[1][2]
Common labeling positions include:
-
Deuterium (D₃): Often introduced on the N-propionyl group to create Ramelteon-d3, which serves as a common internal standard.[1]
-
Carbon-13 (¹³C): Can be incorporated into the carbonyl of the propionyl group or within the core tricyclic structure, depending on the synthetic route and the availability of ¹³C-labeled precursors.[3]
-
Nitrogen-15 (¹⁵N): The nitrogen atom of the propionamide side chain is a logical site for ¹⁵N-labeling.
Q2: What are the primary challenges encountered when synthesizing stable isotope-labeled Ramelteon?
A2: Researchers may face several challenges, including:
-
Cost and Availability of Labeled Reagents: Starting materials incorporating stable isotopes can be significantly more expensive and less readily available than their unlabeled counterparts.[4]
-
Isotopic Scrambling: Undesired distribution of isotopes to positions other than the intended site can occur, complicating analysis and potentially compromising the utility of the labeled compound.
-
Kinetic Isotope Effect (KIE): The difference in mass between isotopes can lead to different reaction rates, potentially affecting reaction yields, stereoselectivity, and requiring modified reaction conditions compared to the unlabeled synthesis.
-
Low Overall Yields: Multi-step syntheses, which are common for complex molecules like Ramelteon, can result in low overall yields, which is particularly problematic when using expensive labeled precursors.[5][6]
-
Purification Challenges: Separating the desired labeled product from unlabeled or partially labeled impurities can be difficult and may require specialized chromatographic techniques.
Q3: How can I minimize isotopic scrambling during the synthesis?
A3: Minimizing isotopic scrambling requires careful selection of reaction conditions and synthetic routes.
-
Late-Stage Labeling: Introduce the isotopic label as late as possible in the synthetic sequence to minimize the number of reactions the label is subjected to.
-
Avoid Harsh Conditions: High temperatures, strong acids, or strong bases can promote isotope exchange. Milder reaction conditions are preferable.
-
Judicious Choice of Reagents: Use reagents and solvents that do not contain exchangeable protons (for deuterium labeling) in positions that could lead to scrambling.
Troubleshooting Guides
Problem 1: Low Yield of the Labeled Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Kinetic Isotope Effect (KIE) | Modify reaction conditions: increase temperature, prolong reaction time, or use a more active catalyst. | Improved reaction conversion and yield. |
| Incomplete Reaction | Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Drive the reaction to completion by adding a slight excess of the non-labeled reagent if feasible. | Complete consumption of the limiting labeled reagent. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to disfavor the formation of byproducts. Refer to literature for established protocols for similar transformations.[7][8][9] | Increased selectivity for the desired product. |
| Degradation of Labeled Reagent | Ensure the stability of the labeled starting material under the reaction conditions. If necessary, use a more stable precursor or a different synthetic route. | Preservation of the expensive labeled material. |
Problem 2: Difficulty in Purifying the Final Labeled Ramelteon
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Unlabeled Impurities | Utilize high-resolution purification techniques such as preparative HPLC or SFC (Supercritical Fluid Chromatography). Optimize the mobile phase and stationary phase for better separation. | Baseline separation of the labeled compound from impurities. |
| Presence of Diastereomers | If the synthesis is not stereospecific, chiral chromatography may be necessary to separate the desired (S)-enantiomer from any undesired diastereomers.[7] | Isolation of the enantiomerically pure labeled Ramelteon. |
| Poor Crystallization | If crystallization is used for purification, screen different solvent systems and crystallization conditions (e.g., temperature, concentration). Seeding with a small crystal of pure product can sometimes induce crystallization. | Formation of high-purity crystals of the labeled product. |
Problem 3: Isotopic Enrichment is Lower Than Expected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contamination with Unlabeled Material | Ensure all glassware is scrupulously clean and dry. Use fresh, high-purity solvents and reagents. | Minimized dilution of the isotopic label. |
| Isotope Exchange with Solvent or Reagents | For deuterium labeling, use deuterated solvents and reagents where appropriate to prevent D/H exchange. | Preservation of the isotopic integrity of the labeled compound. |
| Incomplete Labeling Reaction | Drive the labeling reaction to completion by optimizing reaction conditions or using a larger excess of the labeling reagent (if it is not the limiting reagent). | Maximized incorporation of the stable isotope. |
Experimental Protocols
General Protocol for N-Propionylation to Introduce a Deuterium Label (Ramelteon-d₃)
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the amine precursor of Ramelteon in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and stir.
-
Acylation: Slowly add a solution of deuterated propionyl chloride (propionyl-d₃-chloride) or deuterated propionic anhydride (propionic-d₅-anhydride) (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired Ramelteon-d₃.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Key Synthetic Step
| Parameter | Method A | Method B | Method C |
| Reaction | Heck Reaction | Michael Addition | Reductive Amination |
| Catalyst | Pd(OAc)₂ | Organocatalyst | Raney Nickel |
| Solvent | DMF | Toluene | Methanol/Ammonia |
| Temperature | 100 °C | Room Temperature | 50 °C |
| Typical Yield (unlabeled) | 85% | 95% (ee >99%) | 80% |
| Potential Challenge for Labeling | High temperature may cause scrambling | Stereoselectivity might be affected by KIE | Exchangeable protons in solvent |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs related to understanding isotope labels compounds for bio analytical studies [simsonpharma.com]
- 3. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing ion suppression for rac Ramelteon-d3 in biological matrices
Technical Support Center: rac-Ramelteon-d3 Bioanalysis
Welcome to the technical support center for the bioanalysis of rac-Ramelteon-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when quantifying Ramelteon-d3 in biological matrices. The primary focus is on minimizing ion suppression to ensure accurate and reproducible results in LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern for Ramelteon-d3 analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Ramelteon-d3, is reduced by co-eluting compounds from the biological sample (e.g., plasma, serum).[1][2] In electrospray ionization (ESI), these interfering components—often phospholipids, salts, and proteins—compete with the analyte for ionization, leading to a decreased signal intensity.[1][3] This can severely compromise the sensitivity, accuracy, and precision of the quantitative method.[4][5] Since Ramelteon-d3 is used as an internal standard to quantify the active drug, Ramelteon, any uncorrected suppression can lead to inaccurate pharmacokinetic data.
Q2: My Ramelteon-d3 signal is low and variable. How can I confirm if ion suppression is the cause?
A2: A standard method to diagnose ion suppression is the post-column infusion experiment .[2][6] This technique helps identify regions in the chromatogram where matrix components are causing suppression.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of Ramelteon-d3 in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal.
-
Using a syringe pump, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the LC flow path via a T-union placed between the analytical column and the mass spectrometer's ion source.[7]
-
-
Data Acquisition:
-
Begin infusing the Ramelteon-d3 solution and acquire data in MRM mode, monitoring the transition for Ramelteon-d3. You should observe a stable, elevated baseline.
-
Once the baseline is stable, inject a blank, extracted biological matrix sample (prepared using your standard procedure but without the analyte or internal standard).[6]
-
-
Interpretation:
-
Observe the Ramelteon-d3 signal trace during the chromatographic run. Any significant drop or dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[6] If your Ramelteon retention time falls within one of these dips, ion suppression is highly likely to be affecting your assay.
-
Q3: Which sample preparation technique is best for reducing matrix effects for Ramelteon?
A3: The choice of sample preparation is critical and depends on the required sensitivity and throughput. The goal is to effectively remove matrix components, especially phospholipids, which are major contributors to ion suppression.[1][8]
-
Protein Precipitation (PPT): This is a fast and simple method, but often results in the least clean extract, making it more susceptible to matrix effects.[5] It may be suitable for high-concentration samples or if chromatographic separation is excellent. A published method for Ramelteon used PPT with ethanol.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can provide a much cleaner extract by partitioning the analyte into an immiscible organic solvent.[1] This technique has been successfully used for Ramelteon analysis.[11]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and minimizing ion suppression.[1][2] It provides the cleanest extracts and can include specific washing steps to remove phospholipids. Methods using Oasis HLB cartridges have been reported for Ramelteon.[11][12]
Comparison of Sample Preparation Techniques
| Technique | Typical Recovery | Matrix Effect Mitigation | Throughput | Key Advantage | Reported Use for Ramelteon |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Good to Excellent | Low to Moderate | High | Simple and fast | Yes[9][10] |
| Liquid-Liquid Extraction (LLE) | Good to Excellent | Moderate to High | Moderate | Good selectivity, cleaner than PPT | Yes[11] |
| Solid-Phase Extraction (SPE) | Excellent | High | Low to Moderate | Provides the cleanest extract | Yes[11][12] |
Q4: How can I optimize my LC method to avoid ion suppression?
A4: Even with good sample preparation, chromatographic optimization is a key strategy to separate Ramelteon-d3 from any remaining matrix interferences.[1]
-
Adjust the Gradient: Modify the mobile phase gradient to shift the retention time of Ramelteon. The goal is to move its elution out of the "suppression zones" identified by the post-column infusion experiment, which are often at the beginning (polar interferences) or end (phospholipids) of the run.[4][7]
-
Change the Stationary Phase: If a standard C18 column doesn't provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.[7][13] This can alter the selectivity between Ramelteon and interfering compounds.
-
Use Smaller Particle Sizes (UPLC/UHPLC): Ultra-high-performance liquid chromatography systems use columns with smaller particles, leading to sharper peaks and better resolution, which can help separate the analyte from matrix components. A UPLC method has been successfully developed for Ramelteon.[12]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[7]
Q5: I'm using Ramelteon-d3 as an internal standard, but my results are still imprecise. What's wrong?
A5: While a stable isotope-labeled internal standard (SIL-IS) like Ramelteon-d3 is the best tool to compensate for matrix effects, severe or highly variable ion suppression can still cause issues.[4][7]
-
Non-Co-elution: Ensure that the chromatographic peak for Ramelteon-d3 perfectly overlaps with the peak for the unlabeled Ramelteon. Even a slight separation can mean they are experiencing different degrees of ion suppression.
-
Sample-to-Sample Variability: The composition of biological matrices can vary significantly between different subjects or samples.[7] If the suppression is not consistent, the analyte-to-IS ratio can be affected. This points to a need for a more robust sample cleanup method (e.g., switching from PPT to SPE).[7]
-
Internal Standard Concentration: The amount of internal standard added should be appropriate for the expected analyte concentration range.[14]
Experimental Protocols & Workflows
Protocol: Solid-Phase Extraction (SPE) for Ramelteon
This protocol is a general guideline based on methods reported for Ramelteon and related compounds.[11][12][15] Optimization is recommended.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Ramelteon-d3 internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid, vortex to mix.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[7]
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of a second, stronger wash solution (e.g., 40% methanol in water) to remove less polar interferences.
-
-
Elution: Elute Ramelteon and Ramelteon-d3 with 1-2 mL of methanol into a clean collection tube.[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 85:15 methanol/10 mM ammonium acetate).[7][9] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visual Guides
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. ion suppression - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 13. Two-dimensional liquid chromatographic analysis of ramelteon in human serum - Arabian Journal of Chemistry [arabjchem.org]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of melatonin in body fluids: Standards, protocols and procedures - PMC [pmc.ncbi.nlm.nih.gov]
ensuring long-term stability of rac Ramelteon-d3 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of rac Ramelteon-d3 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability and solubility, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] For experiments requiring aqueous solutions, it is best to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
Q2: What is the solubility of Ramelteon in common laboratory solvents?
A2: The solubility of Ramelteon in various solvents is summarized in the table below. The deuterated form, this compound, is expected to have similar solubility.
| Solvent | Solubility (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| Ethanol | ~25 mg/mL[1] |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~0.16 mg/mL[1] |
Q3: How should I store my this compound stock solution to ensure long-term stability?
A3: For long-term stability, stock solutions should be stored at low temperatures. It is highly recommended to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Aqueous solutions of Ramelteon are not recommended for storage longer than one day.[1]
Q4: What are the known degradation pathways for Ramelteon?
A4: Ramelteon is susceptible to degradation under specific conditions. Forced degradation studies have shown that it degrades significantly in acidic conditions and to a lesser extent under oxidative stress.[2] It is relatively stable under basic, hydrolytic (neutral water), and photolytic (light) conditions.[2] The primary metabolic pathways in vivo involve oxidation (hydroxylation and carboxylation) mediated by cytochrome P450 enzymes, mainly CYP1A2.
Q5: How does deuteration of Ramelteon affect its stability?
A5: Deuteration, the replacement of hydrogen with its isotope deuterium, strengthens the chemical bonds (C-D vs. C-H).[3][4] This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds.[5][6] Consequently, this compound is expected to have enhanced metabolic stability compared to its non-deuterated counterpart, potentially leading to a longer biological half-life.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in the stock solution after thawing. | - Poor solubility at lower temperatures.- Solvent evaporation.- Degradation of the compound. | - Gently warm the solution to 37°C and vortex to redissolve.- If the precipitate persists, it may indicate degradation. It is advisable to prepare a fresh stock solution.- Ensure vials are sealed tightly to prevent solvent evaporation. |
| Inconsistent or unexpected experimental results. | - Degradation of the stock solution.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles. | - Prepare a fresh stock solution from solid this compound.- Perform a quality control check on the stock solution using an analytical method like HPLC to confirm its concentration and purity.- Aliquot new stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Change in the color of the stock solution. | - Chemical degradation of the compound. | - Discard the stock solution immediately and prepare a fresh one. |
Experimental Protocols
Stability-Indicating UPLC/HPLC Method for this compound
This protocol outlines a general procedure for assessing the stability of this compound stock solutions.
1. Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., Waters Acquity UPLC BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound reference standard.
-
Solvents for stock solution preparation (e.g., DMSO, Ethanol).
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase.
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.7 mL/min.[7]
-
Detection Wavelength: 282 nm.[7]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30°C.
-
Retention Time: Approximately 5.8 minutes for Ramelteon (will vary based on the exact system and conditions).[7]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the chosen solvent (e.g., DMSO) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the standard stock solution with the mobile phase to create a calibration curve (e.g., 10-60 µg/mL).[7]
-
Sample Solution: Dilute the aged this compound stock solution to be tested to a concentration within the calibration curve range.
4. Forced Degradation Studies (to validate the stability-indicating nature of the method):
-
Acid Degradation: Treat the sample solution with 1N HCl at 60°C.
-
Base Degradation: Treat the sample solution with 0.5N NaOH at 60°C.
-
Oxidative Degradation: Treat the sample solution with 3.0% H₂O₂ at 60°C.
-
Thermal Degradation: Heat the sample solution at 60°C.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm).
5. Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions (including the forced degradation samples).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ramelteon peak.
6. Data Interpretation:
-
Calculate the concentration of this compound in the aged stock solution using the calibration curve.
-
Determine the percentage of degradation by comparing the concentration of the aged sample to a freshly prepared standard of the same theoretical concentration.
Visualizations
Ramelteon Signaling Pathway
Caption: Ramelteon activates MT1 and MT2 receptors, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. ijariie.com [ijariie.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for Ramelteon Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Ramelteon in biological matrices, featuring the use of its deuterated internal standard, rac Ramelteon-d3. The performance of this method is benchmarked against alternative analytical techniques, including Two-Dimensional Liquid Chromatography (2D-LC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultraviolet (UV) Spectrophotometry. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on data quality, reliability, and regulatory compliance.
Introduction to Ramelteon and the Importance of Bioanalytical Method Validation
Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate and precise quantification of Ramelteon in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The validation of bioanalytical methods is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure the reliability and reproducibility of analytical data. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision[1].
UPLC-MS/MS Method with this compound: A Gold Standard
A high-throughput UPLC-MS/MS method provides a sensitive and selective approach for the determination of Ramelteon in plasma. The use of this compound as an internal standard (IS) ensures the highest level of accuracy and precision by mimicking the analyte's behavior during extraction and ionization. While a specific public validation report for Ramelteon with this compound was not identified, this guide presents a representative method based on established protocols for similar analyses and adherence to regulatory guidelines.
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Perform protein precipitation by adding 600 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramelteon: Precursor ion > Product ion (specific m/z to be determined).
-
This compound: Precursor ion > Product ion (specific m/z to be determined).
-
Validation Summary: UPLC-MS/MS with this compound
The following table summarizes the typical validation parameters and acceptance criteria for a bioanalytical UPLC-MS/MS method as per FDA and ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | To be determined based on expected concentrations |
| Lower Limit of Quantification (LLOQ) | Analyte response at least 5 times the blank response |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | Bench-top, freeze-thaw, and long-term stability to be established |
Note: The quantitative values in this table are representative of typical requirements and would be confirmed during a specific method validation study.
Comparison with Alternative Analytical Methods
While UPLC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis, other techniques can be employed for the analysis of Ramelteon, particularly in pharmaceutical formulations.
Method Performance Comparison
| Parameter | UPLC-MS/MS with this compound (in plasma) | 2D-LC (in human serum)[2][3] | RP-HPLC (in tablets)[4][5] | UV Spectrophotometry (in tablets)[6][7] |
| Linearity Range | Typically ng/mL range | 1-50 ng/mL | 10-60 µg/mL or 500-1500 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not specified, but linear | ≥ 0.999 | ≥ 0.999 |
| Precision (%RSD) | ≤ 15% | 1.49-4.24% | System: < 2%, Method: 0.456% | < 2% |
| Accuracy/Recovery (%) | Within ±15% | 80.28% (Absolute Recovery) | 100.0% | 99.70-100.43% |
| Internal Standard | This compound | None used | None used | None used |
| Primary Application | Bioanalysis (PK, BE studies) | Bioanalysis | Quality Control of Formulations | Quality Control of Formulations |
Detailed Methodologies of Alternative Techniques
1. Two-Dimensional Liquid Chromatography (2D-LC) [2][3]
-
First Dimension: C18 column (50 mm x 2.1 mm) with a mobile phase of 45% acetonitrile: 55% 10 mM ortho-phosphoric acid.
-
Second Dimension: Pentafluorophenyl propyl column (150 mm x 4.6 mm) with a mobile phase of 40% methanol: 60% 2.25 mM ortho-phosphoric acid.
-
Detection: UV at 203 nm.
-
Sample Preparation: Protein precipitation with methanol.
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [4]
-
Column: C18 column.
-
Mobile Phase: Methanol: water (with 0.1% OPA, pH 2.7) in a 60:40 v/v ratio.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 282 nm.
-
Sample Preparation: Extraction from tablet powder with methanol.
3. UV Spectrophotometry [6][7]
-
Method: First order derivative spectrophotometry.
-
Wavelength: Measurement at zero-crossing point.
-
Linearity Range: 10-50 µg/mL.
-
Sample Preparation: Dissolution of tablet powder in a suitable solvent.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: UPLC-MS/MS analytical workflow for Ramelteon.
Caption: Comparison of analytical methods for Ramelteon.
Conclusion
The UPLC-MS/MS method, particularly when employing a deuterated internal standard like this compound, stands out as the most robust, sensitive, and reliable technique for the bioanalysis of Ramelteon. Its superior performance in terms of accuracy and precision makes it the ideal choice for regulated studies. While 2D-LC offers enhanced resolution for complex samples, and RP-HPLC and UV Spectrophotometry provide cost-effective solutions for the quality control of pharmaceutical dosage forms, they lack the sensitivity and specificity required for demanding bioanalytical applications. The selection of an appropriate analytical method should be guided by the specific research or regulatory requirements, with the UPLC-MS/MS method using a deuterated internal standard being the recommended approach for achieving the highest quality data in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. ijariie.com [ijariie.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. [PDF] Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
comparing rac Ramelteon-d3 with other internal standards for Ramelteon analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ramelteon, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides a detailed comparison of different approaches for the selection of an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ramelteon, with a focus on the commercially available deuterated standard, Ramelteon-d3, and other reported alternatives.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Alternative Internal Standard: Diazepam
A published and validated LC-MS/MS method for the simultaneous determination of Ramelteon and its active metabolite, M-II, in human plasma utilizes diazepam as the internal standard. This method, developed by Wei et al. (2019), demonstrates good performance in terms of linearity, precision, and accuracy.
An Alternative Approach: No Internal Standard
Interestingly, a validated two-dimensional liquid chromatography (2D-LC) method for the determination of Ramelteon in human serum has been developed by Gunes (2017) that does not employ an internal standard. This approach relies on the high resolving power of 2D-LC to separate Ramelteon from potential interferences, and meticulous validation to ensure accuracy and precision.
Performance Data Comparison
The following tables summarize the performance characteristics of the LC-MS/MS method using diazepam as an internal standard and the 2D-LC method without an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Method with Diazepam IS (Wei et al., 2019) | 2D-LC Method without IS (Gunes, 2017) |
| Analyte | Ramelteon | Ramelteon |
| Matrix | Human Plasma | Human Serum |
| Linearity Range | 0.05 - 30.0 ng/mL | 1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| LLOQ | 0.05 ng/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Method with Diazepam IS (Wei et al., 2019) | 2D-LC Method without IS (Gunes, 2017) |
| Analyte | Ramelteon | Ramelteon |
| Intra-day Precision (%RSD) | 4.1% - 7.8% | 1.49% - 2.85% |
| Inter-day Precision (%RSD) | 5.3% - 9.2% | 2.08% - 4.24% |
| Accuracy (%RE) | -4.0% to 3.3% | -3.63% to 3.47% |
Table 3: Recovery and Matrix Effect
| Parameter | Method with Diazepam IS (Wei et al., 2019) | 2D-LC Method without IS (Gunes, 2017) |
| Analyte | Ramelteon | Ramelteon |
| Extraction Recovery | 85.3% - 91.5% | ~80.3% |
| Matrix Effect | 93.2% - 104.5% | Not Reported |
Experimental Protocols
Method 1: LC-MS/MS with Diazepam Internal Standard (Wei et al., 2019)
-
Sample Preparation: To 200 µL of human plasma, 20 µL of diazepam internal standard solution (50 ng/mL) was added. Proteins were precipitated by adding 600 µL of methanol, followed by vortexing and centrifugation. The supernatant was then injected into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column: Hedera ODS-2 C18 column (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: Methanol and 10 mM ammonium acetate in water containing 0.1% formic acid (85:15, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Monitored Transitions:
-
Ramelteon: m/z 260.2 → 173.1
-
M-II (active metabolite): m/z 276.1 → 189.1
-
Diazepam (IS): m/z 285.1 → 193.1
-
-
Method 2: 2D-LC with UV Detection without Internal Standard (Gunes, 2017)
-
Sample Preparation: To 1.0 mL of human serum, 1.0 mL of methanol was added for protein precipitation. The mixture was vortexed and centrifuged. The supernatant was evaporated to dryness and the residue was reconstituted in 250 µL of the first-dimension mobile phase.
-
First Dimension LC:
-
Column: C18 column (50 mm × 2.1 mm)
-
Mobile Phase: 45% acetonitrile and 55% 10 mM ortho-phosphoric acid
-
Flow Rate: 0.2 mL/min
-
-
Second Dimension LC:
-
Column: Pentafluorophenyl propyl column (150 mm × 4.6 mm)
-
Mobile Phase: 40% methanol and 60% 2.25 mM ortho-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
-
Detection: UV detection at 203 nm.
Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Ramelteon quantification.
Conclusion
The choice of an internal standard for Ramelteon analysis depends on the specific requirements of the assay and the available instrumentation.
-
Ramelteon-d3 is theoretically the ideal internal standard due to its isotopic relationship with the analyte. It is expected to provide the highest level of accuracy and precision by effectively compensating for variations in sample preparation and instrument response. However, there is a lack of comprehensive, peer-reviewed data demonstrating its performance in a validated bioanalytical method.
-
Diazepam has been successfully used as an internal standard in a validated, sensitive, and robust LC-MS/MS method for the simultaneous quantification of Ramelteon and its major metabolite. This provides a well-documented and reliable option for researchers.
-
The 2D-LC method without an internal standard offers an alternative for laboratories with the appropriate instrumentation. While it demonstrates good precision and accuracy, it may be more susceptible to variability in sample preparation and matrix effects compared to methods employing a co-eluting internal standard.
For researchers aiming for the highest level of data quality and regulatory compliance, the use of a stable isotope-labeled internal standard like Ramelteon-d3 is strongly recommended. However, in the absence of extensive public data, thorough in-house validation is essential. The method using diazepam as an internal standard provides a proven and acceptable alternative.
A Comparative Guide to Ramelteon Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ramelteon, a melatonin receptor agonist used in the treatment of insomnia. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs, whether for pharmacokinetic studies, quality control of pharmaceutical formulations, or other research applications.
Comparison of Analytical Methods
The quantification of Ramelteon in various matrices, including biological fluids and pharmaceutical dosage forms, is crucial for both clinical and quality control purposes. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability.
Quantitative Performance Data
The following tables summarize the key performance characteristics of different validated methods for Ramelteon quantification.
Table 1: LC-MS/MS Methods for Ramelteon Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| Instrumentation | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.0500 - 30.0 ng/mL[1][2] | Not explicitly stated, but good linearity in the ng/mL range is reported. |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.2 - 0.5 ng/mL[3][4] |
| Sample Preparation | Protein Precipitation[1][2] | Solid-Phase Extraction (SPE)[3][4] |
| Internal Standard | Diazepam[1][2] | Not specified |
| Retention Time | Not specified | < 3 min[3][4] |
Table 2: HPLC-UV Methods for Ramelteon Quantification
| Parameter | Method 1 (Bulk & Tablet) | Method 2 (Bulk & Tablet) | Method 3 (Human Serum - 2D-LC) |
| Instrumentation | RP-HPLC with UV detection | RP-HPLC with UV detection | Two-Dimensional Liquid Chromatography (2D-LC) |
| Linearity Range | 500 - 1500 µg/mL[5] | 10 - 60 µg/mL[6] | 1 - 50 ng/mL[7] |
| Limit of Detection (LOD) | 0.4 µg/mL[5] | Not specified | Not specified |
| Limit of Quantification (LOQ) | 1.1 µg/mL[5] | Not specified | Not specified |
| Sample Preparation | Dissolution in solvent[5] | Dissolution in solvent[6] | Protein Precipitation with methanol[7] |
| Retention Time | 7.0 min[5] | 5.860 min[6] | Not specified |
| Accuracy (% Recovery) | 100.0%[5] | 100.0%[6] | 80.28% (absolute recovery)[7] |
| Precision (%RSD) | System: 0.7, Method: 0.5[5] | Method: 0.456[6] | 1.49 - 4.24%[7] |
Table 3: UV-Vis Spectrophotometric Methods for Ramelteon Quantification in Tablets
| Parameter | Method 1 (LRE) | Method 2 (SA) | Method 3 (1D) |
| Instrumentation | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer | UV-Vis Spectrophotometer |
| Linearity Range | 10 - 50 µg/mL[8][9] | 10 - 50 µg/mL[8][9] | 10 - 50 µg/mL[8][9] |
| Accuracy (% Recovery) | 99.95%[8] | 100.93%[8] | 100.54%[8] |
| Precision (%RSD) | < 2%[8][9] | < 2%[8][9] | < 2%[8][9] |
LRE: Linear Regression Equation, SA: Standard Absorptivity, 1D: First Order Derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.
LC-MS/MS Method for Ramelteon in Human Plasma[1][2]
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample preparation. Typically, a small volume of plasma (e.g., 200 µL) is treated with a protein precipitating agent like methanol. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.
-
Chromatography: A reversed-phase C18 column, such as a Hedera ODS-2 (150 x 2.1 mm, 5 µm), is often used for separation. The mobile phase can consist of a gradient or isocratic mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier like formic acid and ammonium acetate to improve ionization and peak shape. A typical flow rate is 0.5 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for Ramelteon and its internal standard (e.g., Diazepam) are monitored for quantification.
HPLC-UV Method for Ramelteon in Bulk and Tablet Dosage Forms[5][6]
-
Sample Preparation: A standard stock solution is prepared by accurately weighing and dissolving the Ramelteon bulk drug or crushed tablets in a suitable solvent, such as methanol or a mixture of the mobile phase components. Further dilutions are made to prepare calibration standards and sample solutions.
-
Chromatography: Separation is achieved on a reversed-phase C18 column (e.g., Hypersil ODS, 150x4.6 mm, 5 µm). The mobile phase is typically a mixture of an organic solvent like acetonitrile and a buffer solution (e.g., phosphate buffer, pH 6.8) in a specific ratio (e.g., 40:60 v/v). The flow rate is maintained around 1.2 mL/min.
-
Detection: The column eluent is monitored by a UV detector at a wavelength where Ramelteon exhibits significant absorbance, such as 285 nm.
UV-Vis Spectrophotometric Method for Ramelteon in Tablets[8][9]
-
Sample Preparation: An accurately weighed portion of powdered tablets is dissolved in a suitable solvent, such as 20% aqueous methanol. The solution is then filtered and diluted to fall within the linear range of the method.
-
Analysis: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for Rameltein. For derivative spectrophotometry, the first-order derivative spectrum is recorded, and the peak amplitude at a specific wavelength is used for quantification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of Ramelteon in biological samples using LC-MS/MS.
Caption: Workflow for Ramelteon quantification by LC-MS/MS.
References
- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijariie.com [ijariie.com]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. [PDF] Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Ramelteon Versus Other Hypnotics in Preclinical Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Ramelteon, a melatonin receptor agonist, with other commonly used hypnotic agents, primarily focusing on GABA-A receptor modulators such as zolpidem and eszopiclone. The information is compiled from various preclinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Executive Summary
Ramelteon exhibits a unique mechanism of action by selectively targeting melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus, which is central to regulating the body's circadian rhythm.[1][2] This contrasts with traditional hypnotics like zolpidem and eszopiclone, which enhance the effects of the inhibitory neurotransmitter GABA by modulating GABA-A receptors.[3][4] Preclinical evidence suggests that Ramelteon is effective in reducing sleep onset latency and increasing total sleep time, with a potentially more favorable safety profile regarding abuse liability and cognitive impairment compared to GABAergic hypnotics.[5][6]
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies comparing the effects of Ramelteon and other hypnotics on key sleep parameters.
Table 1: Effects on Sleep Latency in Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Reduction in Sleep Onset Latency | Reference |
| Ramelteon | Aged Mice | 0.3 | Oral (p.o.) | Significant reduction in latency to fall asleep | [5] |
| Ramelteon | Rats | 0.25, 0.5, 1 | Oral (p.o.) | Dose-dependent decrease in sleep latency | [7] |
| Zolpidem | Rats | 1, 3 | Oral (p.o.) | Significant reduction in sleep latency | [8] |
| Eszopiclone | Rats | 1, 3, 10 | Oral (p.o.) | Significant reduction in sleep onset latency | [8] |
Table 2: Effects on Total Sleep Time and Sleep Architecture in Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Change in Total Sleep Time | Effects on Sleep Architecture | Reference |
| Ramelteon | Aged Mice | 0.3 | Oral (p.o.) | Increased total sleep time | Promotes sleep during the early postoperative phase | [5] |
| Ramelteon | Rats | 0.25, 0.5, 1 | Oral (p.o.) | Increased total duration of sleep | Does not alter REM or non-REM sleep architecture | [7] |
| Zolpidem | Rats | 1, 3, 10 | Oral (p.o.) | Increased total sleep time | Suppressed REM sleep at higher doses | [8] |
| Eszopiclone | Rats | 1, 3, 10 | Oral (p.o.) | Increased total sleep time | Attenuated stress-induced suppression of SWS | [8] |
Experimental Protocols
Rodent Models of Insomnia and Sleep Analysis
Animal Models:
-
Aged Mice (C57BL/6J): Male mice, typically 70 weeks or older, are often used to model age-related sleep disturbances.[5]
-
Sprague Dawley Rats: Adult male rats are commonly used for general sleep and anxiety studies.[7][9]
Drug Administration:
-
Drugs are typically administered orally (p.o.) via gavage. Ramelteon has been administered for 7 consecutive days in some protocols to assess pretreatment effects.[5] Diazepam is often used as a positive control in anxiety-related sleep disturbance models.[7]
Sleep Recording and Analysis:
-
Electroencephalography (EEG) and Electromyography (EMG): To objectively measure sleep stages, animals are often implanted with electrodes to record brain activity (EEG) and muscle tone (EMG).
-
Sleep Parameters Measured:
-
Sleep Onset Latency: Time from lights out or drug administration to the first epoch of consolidated sleep.
-
Total Sleep Time: The total duration of time spent in all sleep stages (NREM and REM).
-
Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.
-
Sleep Architecture: The cyclical pattern of sleep stages, including the duration and percentage of time spent in Non-Rapid Eye Movement (NREM) sleep (often subdivided into light and slow-wave sleep) and Rapid Eye Movement (REM) sleep.
-
-
Behavioral Observation: Locomotor activity is often monitored to assess hyperactivity or sedation.[5] Anxiety-like behaviors can be assessed using tests like the elevated plus maze and light-dark box.[7]
Signaling Pathways
Ramelteon: Melatonin Receptor Pathway
Ramelteon's hypnotic effects are mediated through its agonist activity at MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][2] Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade ultimately helps to regulate the circadian rhythm and promote sleep.
GABA-A Receptor Modulators: Zolpidem and Eszopiclone
Zolpidem and eszopiclone are non-benzodiazepine hypnotics that act as positive allosteric modulators of the GABA-A receptor.[3][4] They bind to a specific site on the receptor complex, distinct from the GABA binding site, and enhance the inhibitory effects of GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, resulting in sedation and sleep.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the efficacy of different hypnotics.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 3. Searching for perfect sleep: the continuing evolution of GABAA receptor modulators as hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ramelteon Ameliorates Isoflurane-Induced Hyperactivity and Social-Recognition Impairment in Aged Mice [imrpress.com]
- 6. Chronic ramelteon treatment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Anxiolytic Effect of Ramelteon in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of eszopiclone and zolpidem on sleep-wake behavior, anxiety-like behavior and contextual memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
assessing the bioequivalence of Ramelteon formulations with rac Ramelteon-d3
This guide provides a comprehensive overview of the methodologies and data interpretation involved in assessing the bioequivalence of different formulations of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. A key aspect of such studies is the use of a stable isotope-labeled internal standard, such as racemic (rac) Ramelteon-d3, to ensure the accuracy and precision of the bioanalytical method. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.
Introduction to Ramelteon and Bioequivalence
Ramelteon is a hypnotic agent that selectively targets the MT1 and MT2 melatonin receptors in the suprachiasmatic nucleus of the brain, promoting sleep initiation.[1][2][3] It is characterized by rapid absorption and extensive first-pass metabolism, resulting in a low absolute oral bioavailability of 1.8%.[2][4] Ramelteon is classified as a Biopharmaceutics Classification System (BCS) Class I drug, signifying high solubility and high permeability.[5][6] For BCS Class I drugs, in vivo bioequivalence studies can sometimes be waived in favor of in vitro dissolution studies.[6] However, when in vivo studies are conducted, a robust bioanalytical method is crucial.
The primary objective of a bioequivalence study is to demonstrate that a test formulation (e.g., a generic version) of a drug exhibits a similar rate and extent of absorption as a reference listed drug (RLD) when administered at the same molar dose.
Experimental Protocol for a Ramelteon Bioequivalence Study
A typical bioequivalence study for Ramelteon would follow a well-defined protocol to ensure the reliability of the results. The following sections outline the key components of such a study.
Study Design
A randomized, open-label, single-dose, two-period, two-sequence crossover study is the standard design for bioequivalence assessment. This design minimizes inter-subject variability and allows for a within-subject comparison of the formulations. A washout period of at least five times the terminal elimination half-life of Ramelteon (approximately 1-2.6 hours) should be observed between the two periods.[4]
Study Population
Healthy, non-smoking male and female volunteers, typically between the ages of 18 and 55, are recruited for the study. Participants undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications for Ramelteon administration.
Drug Administration and Sample Collection
After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference Ramelteon formulation (e.g., 8 mg tablet) with a standardized volume of water. Blood samples are collected in heparinized tubes at predose (0 hours) and at specific time points post-dose to capture the pharmacokinetic profile. Given Ramelteon's rapid absorption (Tmax ~0.75 hours), frequent sampling is critical in the initial hours.[2][4] A typical sampling schedule might be: 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
Bioanalytical Method: LC-MS/MS Quantification
The concentration of Ramelteon in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, such as rac Ramelteon-d3, is essential for accurate quantification.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile or methanol, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Ramelteon and the this compound internal standard.
-
Internal Standard: this compound is added to all samples, including calibration standards and quality controls, at a known concentration. It co-elutes with Ramelteon and experiences similar extraction recovery and ionization effects. By calculating the ratio of the peak area of Ramelteon to that of this compound, any variability in the analytical process can be normalized, leading to highly precise and accurate results.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax: Maximum observed plasma concentration.
-
AUCt: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
t1/2: Terminal elimination half-life.
To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUCt, and AUCinf must fall within the acceptance range of 80.00% to 125.00%.
Data Presentation
The results of a hypothetical bioequivalence study are presented in the following tables.
Table 1: Mean Pharmacokinetic Parameters of Test and Reference Ramelteon Formulations (N=24)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (pg/mL) | 2580 ± 1210 | 2650 ± 1180 |
| AUCt (pg·h/mL) | 5430 ± 2150 | 5510 ± 2230 |
| AUCinf (pg·h/mL) | 5590 ± 2200 | 5680 ± 2300 |
| Tmax (h) | 0.75 (0.5 - 1.5) | 0.75 (0.5 - 1.5) |
| t1/2 (h) | 1.5 ± 0.5 | 1.6 ± 0.6 |
Tmax is presented as median (range).
Table 2: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 97.36 | 88.52% - 107.09% | Passes |
| AUCt | 98.55 | 91.25% - 106.43% | Passes |
| AUCinf | 98.42 | 91.13% - 106.29% | Passes |
Visualizations
Experimental Workflow for Ramelteon Bioequivalence Study
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Validating the Use of rac-Ramelteon-d3 in Diverse Biological Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioanalytical methods for the quantification of ramelteon in biological matrices, with a special focus on the role and validation of its deuterated analog, rac-Ramelteon-d3, as an internal standard. The accurate measurement of drug concentrations in tissues is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as rac-Ramelteon-d3, is the gold standard in mass spectrometry-based bioanalysis, offering superior accuracy and precision. This document outlines the experimental protocols, presents comparative data, and visualizes the underlying signaling pathways and analytical workflows.
Comparative Analysis of Bioanalytical Methods
The quantification of ramelteon in biological samples, predominantly plasma, is typically achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of internal standard is critical for a robust and reliable assay. While various compounds can be used, a deuterated analog of the analyte is preferred as it co-elutes and experiences similar matrix effects, leading to more accurate quantification.
Below is a comparison of key validation parameters for a validated LC-MS/MS method for ramelteon using a non-deuterated internal standard (Diazepam) versus the expected performance when using rac-Ramelteon-d3.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Ramelteon
| Validation Parameter | Method with Diazepam IS in Human Plasma | Expected Performance with rac-Ramelteon-d3 IS |
| Linearity Range | 0.05 - 30.0 ng/mL | Similar or wider range expected |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration |
| Precision (% CV) | ≤ 15% | ≤ 15% |
| Recovery | 85.3% - 92.5% | Expected to be consistent and reproducible |
| Matrix Effect | Not explicitly reported | Expected to be minimal and compensated for |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Potentially lower due to reduced analytical variability |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of bioanalytical methods. Below is a representative protocol for the quantification of ramelteon in human plasma using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Aliquot : Transfer 200 µL of human plasma into a 1.5 mL centrifuge tube.
-
Internal Standard Spiking : Add 20 µL of the internal standard working solution (e.g., rac-Ramelteon-d3 in methanol) to each plasma sample, except for the blank matrix.
-
Protein Precipitation : Add 600 µL of acetonitrile to each tube.
-
Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column : A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate : 0.3 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both ramelteon and the internal standard.
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for understanding complex processes. The following visualizations, created using Graphviz, illustrate the bioanalytical workflow and the signaling pathway of ramelteon.
Ramelteon exerts its therapeutic effect by acting as a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain. This action mimics the natural sleep-promoting effects of endogenous melatonin.
A Comparative Analysis of Melatonin Receptor Binding Affinity: Ramelteon vs. rac Ramelteon-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the melatonin receptor binding affinity of Ramelteon and its deuterated analog, rac Ramelteon-d3. The focus is on presenting objective, data-driven insights supported by experimental evidence to inform research and development in pharmacology and medicinal chemistry.
Introduction
Melatonin Receptor Binding Affinity Data
The following table summarizes the reported binding affinities (Ki) of Ramelteon for human MT1 and MT2 receptors. No direct experimental data for the binding affinity of this compound was found in the reviewed literature.
| Compound | Receptor | Ki (pM) | Source |
| Ramelteon | Human MT1 | 14.0 | [3][4] |
| Ramelteon | Human MT2 | 112 | [3][4] |
| Ramelteon | Human MT1 | 14 | [5] |
| Ramelteon | Human MT2 | 45 | [5] |
Note: The slight variations in reported Ki values can be attributed to differences in experimental conditions and assay methodologies across different studies.
Experimental Protocol: Competitive Radioligand Binding Assay for Melatonin Receptors
The determination of binding affinity for compounds like Ramelteon at the MT1 and MT2 receptors is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human MT1 and MT2 receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing the human MT1 or MT2 receptor.
-
Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Test Compound: Ramelteon or other non-radioactive competitor.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM melatonin) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts and protease inhibitors.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer to a desired protein concentration.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells without the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Melatonin Receptor Signaling Pathway
Ramelteon, as a melatonin receptor agonist, mimics the natural ligand melatonin to activate the MT1 and MT2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.
Caption: Ramelteon's signaling pathway via MT1/MT2 receptors.
Conclusion
Ramelteon demonstrates high affinity for both MT1 and MT2 melatonin receptors, with a preference for the MT1 subtype. While direct comparative binding affinity data for its deuterated analog, this compound, is not available in the scientific literature, it is reasonable to assume a nearly identical binding profile. The primary role of this compound is as an internal standard in analytical and pharmacokinetic studies. The provided experimental protocol for competitive radioligand binding assays offers a standard method for determining the receptor affinity of novel compounds targeting the melatonin system.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Inter-Laboratory Validation of Ramelteon Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of ramelteon in biological matrices, primarily human plasma and serum. The information is compiled from published research to assist laboratories in selecting and implementing robust and reliable analytical procedures. While a direct inter-laboratory validation study for a single ramelteon method has not been identified in the public literature, this guide serves as a comparative analysis of different validated methods, highlighting key performance characteristics.
Data Presentation: Comparison of Validated Bioanalytical Methods for Ramelteon
The following table summarizes the key performance parameters of two distinct, validated high-performance liquid chromatography (HPLC) methods for ramelteon analysis. This allows for a direct comparison of their analytical capabilities.
| Parameter | Method 1: LC-MS/MS | Method 2: 2D-LC-UV |
| Analyte(s) | Ramelteon and its active metabolite M-II | Ramelteon |
| Matrix | Human Plasma | Human Serum |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Linearity Range | 0.050 - 30.0 ng/mL | 1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | Not explicitly stated, but method deemed satisfactory | 1.49 - 2.85% |
| Inter-day Precision (%RSD) | Not explicitly stated, but method deemed satisfactory | 2.08 - 4.24% |
| Intra-day Accuracy (%RME) | Not explicitly stated, but method deemed satisfactory | 1.78 - 3.47% |
| Inter-day Accuracy (%RME) | Not explicitly stated, but method deemed satisfactory | 1.75 - 3.63% |
| Recovery | Not explicitly stated, but method deemed satisfactory | 80.28% |
| Internal Standard | Diazepam | Not specified |
Experimental Protocols
Detailed methodologies for the two compared methods are outlined below. These protocols are based on the information provided in the cited publications and should be adapted and validated by individual laboratories.
Method 1: LC-MS/MS for Ramelteon and M-II in Human Plasma[1]
This method offers high sensitivity and the ability to simultaneously quantify ramelteon and its major active metabolite, M-II.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add an appropriate amount of the internal standard (diazepam).
-
Precipitate proteins by adding a suitable organic solvent.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Liquid Chromatography:
-
Column: Hedera ODS-2 (5 µm, 150 mm × 2.1 mm)
-
Mobile Phase: Methanol–0.1% formic acid in 10 mM ammonium acetate solution (85:15, v/v)
-
Flow Rate: 0.5 mL/min
3. Mass Spectrometry:
-
Detection: Positive multiple reaction monitoring (MRM) mode.
-
Specific precursor and product ion transitions for ramelteon, M-II, and the internal standard should be optimized on the specific instrument used.
Method 2: Two-Dimensional Liquid Chromatography (2D-LC) with UV Detection for Ramelteon in Human Serum[2][3]
This method provides enhanced selectivity by utilizing two different chromatographic columns.
1. Sample Preparation (Protein Precipitation):
-
To a volume of human serum, add methanol to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for injection into the 2D-LC system.
2. 2D-Liquid Chromatography:
-
First Dimension Column: C18 (50 mm × 2.1 mm)
-
First Dimension Mobile Phase: 45% acetonitrile: 55% 10 mM ortho-phosphoric acid solution
-
Second Dimension Column: Pentafluorophenyl propyl (150 mm × 4.6 mm)
-
Second Dimension Mobile Phase: 40% methanol: 60% 2.25 mM ortho-phosphoric acid solution
-
A switching valve is used to transfer the heart-cut fraction containing ramelteon from the first to the second dimension.
3. UV Detection:
-
Wavelength: 203 nm
Mandatory Visualization
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship of its core components.
Caption: A high-level workflow for the development and validation of a bioanalytical method.
Caption: Core parameters for the validation of a bioanalytical method as per regulatory guidelines.
Confirming the Metabolic Profile of Ramelteon: A Comparative Guide to Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the metabolic profile of Ramelteon, a melatonin receptor agonist used in the treatment of insomnia. A key focus is the use of deuterated internal standards to enhance the accuracy and reliability of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most robust methods for their drug metabolism studies.
Enhancing Bioanalytical Precision: Deuterated vs. Non-Deuterated Internal Standards
The gold standard for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte. A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical physicochemical behavior ensures that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing superior correction for potential errors.
In contrast, a non-deuterated internal standard, such as a structural analog, may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. This can lead to less accurate and precise quantification, especially in complex biological matrices where matrix effects can be significant.
The following table compares the expected performance of an LC-MS/MS method for Ramelteon and its major metabolite, M-II, using a deuterated internal standard versus a non-deuterated internal standard like diazepam. The values for the deuterated standard are based on established performance improvements seen with SIL-IS in bioanalytical assays.
| Parameter | Method with Non-Deuterated IS (Diazepam) | Method with Deuterated IS (Ramelteon-d3 & M-II-d3) |
| Accuracy (% Bias) | Up to ±15% | Typically < ±5% |
| Precision (%RSD) | Up to 15% | Typically < 5% |
| Matrix Effect Compensation | Partial and Variable | High and Consistent |
| Extraction Recovery Tracking | Less Reliable | Highly Reliable |
| Regulatory Compliance | Acceptable with extensive validation | Preferred by regulatory agencies (e.g., FDA, EMA) |
Experimental Protocols
In Vitro Metabolism of Ramelteon in Human Liver Microsomes
This protocol is designed to identify the metabolites of Ramelteon and the cytochrome P450 (CYP) enzymes responsible for its metabolism.
Materials:
-
Ramelteon
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)
-
Acetonitrile (for quenching)
-
Deuterated internal standards (Ramelteon-d3, Ramelteon metabolite M-II-d3)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures in phosphate buffer containing HLMs and Ramelteon.
-
For reaction phenotyping, pre-incubate HLMs with specific CYP inhibitors before adding Ramelteon.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the deuterated internal standards.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify Ramelteon and its metabolites.
Quantitative Analysis of Ramelteon and M-II in Human Plasma by LC-MS/MS
This protocol details the simultaneous quantification of Ramelteon and its active metabolite M-II in human plasma, highlighting the use of deuterated internal standards.
Materials:
-
Human plasma samples
-
Ramelteon and M-II reference standards
-
Ramelteon-d3 and Ramelteon metabolite M-II-d3 internal standards
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
LC-MS/MS system with a C18 analytical column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (containing Ramelteon-d3 and M-II-d3).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution to separate Ramelteon, M-II, and their deuterated internal standards.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for Ramelteon, M-II, Ramelteon-d3, and M-II-d3.
-
-
-
Quantification:
-
Calculate the peak area ratios of the analyte to its corresponding deuterated internal standard.
-
Determine the concentrations of Ramelteon and M-II in the plasma samples by interpolation from a calibration curve prepared in the same biological matrix.
-
Visualizing Metabolic Pathways and Analytical Workflows
Ramelteon Metabolic Pathway
Ramelteon is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes. The major metabolic pathways include hydroxylation and carboxylation, leading to the formation of several metabolites. The most significant of these is the active metabolite M-II, which is formed by hydroxylation.
Caption: Metabolic pathway of Ramelteon.
Experimental Workflow for Ramelteon Metabolic Profiling
The following diagram illustrates the key steps in a typical workflow for the quantitative analysis of Ramelteon and its metabolites in a biological matrix using deuterated internal standards.
Caption: Analytical workflow for Ramelteon.
comparative review of melatonin agonists in sleep research
A Comparative Review of Melatonin Agonists in Sleep Research
Melatonin agonists represent a targeted therapeutic class for sleep disorders, acting on the endogenous melatonin system to regulate circadian rhythms and promote sleep. This guide provides a comparative analysis of three prominent melatonin agonists used in sleep research: ramelteon, tasimelteon, and agomelatine. The comparison focuses on their receptor pharmacology, pharmacokinetic profiles, and clinical efficacy, supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action: Targeting the Melatonin System
Melatonin's physiological effects, particularly the regulation of the sleep-wake cycle, are mediated through two primary G-protein coupled receptors (GPCRs): MT1 and MT2.[1] Both receptors are highly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.[2] Activation of MT1 receptors is primarily associated with the promotion of sleep onset, while MT2 receptor activation is crucial for phase-shifting circadian rhythms.[1]
Upon agonist binding, both MT1 and MT2 receptors couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase.[3] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA).[3] This signaling cascade ultimately results in the inhibition of neuronal firing in the SCN, contributing to the sleep-promoting effects of these agonists.[2] Agomelatine possesses a unique dual mechanism, not only acting as an agonist at MT1 and MT2 receptors but also as an antagonist at the serotonin 5-HT2C receptor, which contributes to its antidepressant effects by increasing dopamine and norepinephrine levels in the frontal cortex.[4]
Comparative Pharmacology
The binding affinity and selectivity of melatonin agonists for MT1 and MT2 receptors are key determinants of their pharmacological profiles. These properties are typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Parameter | Ramelteon | Tasimelteon | Agomelatine |
| MT1 Receptor Affinity (Ki, nM) | 0.014[5][6] | 0.304[1] | ~0.1 |
| MT2 Receptor Affinity (Ki, nM) | 0.112[5][6] | 0.069[1] | ~0.1 |
| MT1/MT2 Selectivity Ratio | ~8 (MT1 selective)[6] | ~0.23 (MT2 selective)[1][7] | Non-selective |
| Other Receptor Activity | None significant[2] | None significant[1] | 5-HT2C Antagonist[4] |
| Note: Ki values can vary between different assay conditions and cell lines. The values presented are representative from published literature. |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of melatonin agonists influence their onset and duration of action. Key pharmacokinetic parameters are summarized below.
| Parameter | Ramelteon | Tasimelteon | Agomelatine |
| Bioavailability | <2%[8] | ~38%[9][10] | <5% |
| Time to Peak (Tmax, hours) | 0.5 - 1.5[9] | 0.5 - 3.0[9] | 1.0 - 2.0[9] |
| Half-life (t1/2, hours) | 1.0 - 2.6[2] | ~1.3[9][10] | ~1-2[9] |
| Metabolism | Primarily CYP1A2[9] | CYP1A2, CYP3A4[9] | Primarily CYP1A2[9] |
Clinical Efficacy in Sleep Research
The clinical utility of melatonin agonists is evaluated through rigorous, placebo-controlled trials, with polysomnography (PSG) providing objective measures of sleep parameters.
| Efficacy Parameter (vs. Placebo) | Ramelteon (8 mg) | Tasimelteon (20 mg) | Agomelatine (25 mg) |
| Latency to Persistent Sleep (LPS) | Significant reduction (~11-28 min)[11][12] | Significant reduction (~15-16 min)[13][14] | Improves sleep onset (quantitative data varies)[4] |
| Total Sleep Time (TST) | Significant increase (~12-15 min)[11][15] | Significant increase (~60-85 min)[13][14] | Increases Total Sleep Time[16] |
| Sleep Efficiency (SE) | Significant improvement[11] | Significant improvement (~11%)[13] | Significant improvement[4][17] |
| Primary Indication | Sleep-onset insomnia[2] | Non-24-hour sleep-wake disorder[10] | Major Depressive Disorder[4] |
| Note: Efficacy data represents changes relative to placebo in specific patient populations and may not be directly comparable across studies due to different trial designs. |
Experimental Protocols
Radioligand Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity (Ki) of a compound for its target receptor. A common method is the competitive radioligand binding assay.
Objective: To determine the binding affinity of a test compound (e.g., ramelteon) for MT1 and MT2 receptors.
Materials:
-
Cell membranes from a stable cell line expressing human MT1 or MT2 receptors.
-
Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin).
-
Test compound (unlabeled melatonin agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice and resuspend in ice-cold assay buffer to a specific protein concentration.[18]
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[18]
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-150 minutes) to allow the binding to reach equilibrium.[5]
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[18]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[18]
Polysomnography (PSG)
Polysomnography is the gold-standard method for objectively measuring sleep architecture and diagnosing sleep disorders in clinical trials.[19]
Objective: To objectively measure sleep parameters such as sleep latency, total sleep time, and sleep efficiency.
Procedure:
-
Patient Preparation: The patient arrives at the sleep laboratory in the evening. After changing into sleepwear, a trained technologist attaches various sensors to the patient's body.[20]
-
Sensor Application:
-
Electroencephalogram (EEG): Electrodes are placed on the scalp (e.g., frontal, central, occipital regions) to monitor brain wave activity, which defines the different sleep stages.[20]
-
Electrooculogram (EOG): Electrodes are placed near the eyes to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.[20]
-
Electromyogram (EMG): Electrodes are placed on the chin and legs to monitor muscle tone and activity.[20]
-
Other sensors: Additional sensors measure airflow, respiratory effort, blood oxygen saturation (pulse oximetry), and heart rate (ECG).[19]
-
-
Calibration: Before "lights out," physiological calibrations are performed to ensure all signals are being recorded accurately.[21]
-
Recording: The patient sleeps in a private, quiet room while being monitored by the technologist from a separate control room. The physiological data is continuously recorded throughout the night.[21]
-
Data Scoring and Analysis: A registered polysomnographic technologist scores the recording in 30-second epochs, identifying sleep stages (N1, N2, N3, REM) and any respiratory or limb movement events. This data is then used to calculate key sleep parameters like Latency to Persistent Sleep (LPS), Total Sleep Time (TST), and Sleep Efficiency (SE).[22]
References
- 1. Tasimelteon | Melatonin (MT) Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the novel antidepressant agomelatine on disturbed sleep-wake cycles in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcsm.aasm.org [jcsm.aasm.org]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Melatonin agonist tasimelteon (HETLIOZ®) improves sleep in patients with primary insomnia: A multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Tasimelteon (HETLIOZ®) in the Treatment of Jet Lag Disorder Evaluated in an 8-h Phase Advance Model; a Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of 6-Month Nightly Ramelteon Administration in Adults with Chronic Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Polysomnography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sleep Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aastweb.org [aastweb.org]
- 22. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Safe Disposal of rac Ramelteon-d3: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of rac Ramelteon-d3, ensuring compliance and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. While Ramelteon is not federally listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is imperative to consult local and state regulations, as requirements can be more stringent. Unless otherwise specified by local authorities or if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), this compound waste should be managed as a non-RCRA pharmaceutical waste.
Table 1: Waste Segregation for this compound
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials that have come into contact with the compound. | White container with a blue lid, clearly labeled "For Incineration."[1] |
| Liquid Waste | Solutions containing this compound and rinse from decontaminating glassware. | Sturdy, leak-proof container compatible with the solvents used. Label clearly. |
| Empty Containers | Original containers of this compound. | After triple rinsing with a suitable solvent, deface the label and dispose of as regular trash, unless local regulations state otherwise.[2] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-proof sharps container. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling any waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Collection and Storage
-
Collect all solid and liquid waste contaminated with this compound in their designated containers.
-
Ensure all waste containers are securely closed when not in use.[2]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[3] This area should be away from general lab traffic and clearly marked.
Step 3: Labeling
-
Label all waste containers with the following information:
-
"this compound Waste"
-
Accumulation start date
-
Hazard identification (e.g., "Non-Hazardous Pharmaceutical Waste for Incineration")
-
Step 4: Arrange for Disposal
-
Engage a licensed and certified hazardous waste disposal contractor for the collection and incineration of the pharmaceutical waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[5] The best practice for non-RCRA pharmaceutical waste is incineration to prevent environmental contamination.[1]
Step 5: Record Keeping
-
Maintain a detailed log of all disposed this compound waste.
-
Retain all documentation from the waste disposal contractor, including manifests and certificates of destruction, for your records.[6]
Decontamination of Laboratory Equipment
To prevent cross-contamination, all equipment used in the handling of this compound must be thoroughly decontaminated.
Experimental Protocol for Equipment Decontamination:
-
Objective: To effectively remove residual this compound from laboratory glassware and surfaces.
-
Materials:
-
Appropriate solvent (e.g., ethanol, methanol, or a suitable detergent solution)
-
Deionized water
-
Waste containers for liquid and solid waste
-
Personal Protective Equipment (PPE)
-
-
Procedure:
-
Initial Rinse: Rinse all contaminated glassware and equipment with the chosen solvent to remove the bulk of the this compound residue. Collect this initial rinse as chemical waste.
-
Wash: Wash the equipment with a suitable laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or use a drying oven.
-
Validation (if required): For critical applications, a swab test followed by analytical quantification (e.g., HPLC) can be performed to validate the cleaning effectiveness.
-
Visual Guidance
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Equipment decontamination process.
References
- 1. usbioclean.com [usbioclean.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Essential Safety and Logistical Information for Handling Ramelteon-d3
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ramelteon-d3, a deuterated analog of Ramelteon, in a laboratory setting. As Ramelteon is classified as a potent pharmaceutical compound, adherence to these procedures is vital to ensure the safety of researchers and prevent environmental contamination.
Hazard Identification and Risk Assessment
Occupational Exposure Control
Currently, there are no established Occupational Exposure Limits (OELs) for Ramelteon.[3][4][5] In the absence of a specific OEL, a control banding approach is recommended to minimize exposure.[3][4] This involves categorizing the compound based on its hazard potential and implementing appropriate control measures. For potent compounds like Ramelteon-d3, handling procedures should aim to keep airborne concentrations as low as reasonably achievable.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling Ramelteon-d3.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles with Side-Shields | Wear tightly fitting safety goggles.[4] |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile gloves. Due to the lack of specific testing data, it is advisable to double-glove. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Impervious Clothing | For procedures with a higher risk of contamination, wear impervious clothing.[3] | |
| Respiratory Protection | Suitable Respirator | Use a suitable respirator if there is a risk of dust or aerosol formation.[3] A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[4] |
Operational Plan for Handling Ramelteon-d3
A systematic approach is crucial for the safe handling of Ramelteon-d3 in a laboratory environment.
Preparation and Engineering Controls:
-
Designated Area: All handling of Ramelteon-d3 should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Ventilation: Ensure adequate ventilation in the handling area.[3]
-
Emergency Equipment: An accessible safety shower and eyewash station must be available in the laboratory.[3]
-
Spill Kit: A spill kit specifically for potent pharmaceutical compounds should be readily available.
Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid Ramelteon-d3 within a containment device (e.g., ventilated balance enclosure or glove box) to prevent the generation of dust.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
When dissolving Ramelteon-d3, add the solvent to the solid slowly to avoid splashing.
-
Keep containers closed whenever possible.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or methanol) followed by a cleaning agent.
-
Properly remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan for Ramelteon-d3 Waste
All waste generated from the handling of Ramelteon-d3 must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealable and made of a material compatible with the waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing Ramelteon-d3 in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps (needles, scalpels) in a designated sharps container for hazardous materials.
-
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (Ramelteon-d3), and the associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of all Ramelteon-d3 waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][7] Do not dispose of Ramelteon-d3 down the drain or in regular trash.[3]
Experimental Workflow for Handling Ramelteon-d3
Caption: A flowchart outlining the key steps for the safe handling of Ramelteon-d3 in a laboratory setting.
References
- 1. ishn.com [ishn.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. CCOHS: Control Banding [ccohs.ca]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
